molecular formula C16H12N2O2 B1331937 1,3-diphenyl-1H-pyrazole-5-carboxylic acid CAS No. 964-42-1

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1331937
CAS No.: 964-42-1
M. Wt: 264.28 g/mol
InChI Key: QRARAAONIFSAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid (CAS 964-42-1) is a high-value chemical scaffold with significant utility in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol, serves as a versatile building block for the development of novel pharmacologically active molecules . Its structure incorporates both a pyrazole ring and a carboxylic acid functional group, making it an ideal precursor for the synthesis of diverse amide and ester derivatives through straightforward coupling reactions. In research settings, this diphenyl pyrazole derivative is primarily employed in the design and synthesis of enzyme inhibitors and receptor ligands. The molecule's rigid structure and ability to engage in hydrogen bonding and π-Stacking interactions make it a valuable core structure in drug discovery programs. It is offered as a white to off-white solid with a minimum purity of 98% and should be stored at room temperature to maintain stability . Handling should be conducted in accordance with good laboratory practices. Please refer to the Safety Data Sheet for comprehensive hazard information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-diphenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRARAAONIFSAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359998
Record name 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-42-1
Record name 1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a two-step process commencing with the Knorr pyrazole synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This document provides a detailed technical overview of the synthesis mechanism, experimental protocols, and characterization data for this compound and its precursor.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a carboxylic acid functionality on the pyrazole ring, as seen in this compound, provides a valuable handle for further chemical modifications, making it a key building block in drug discovery and development. The primary route for its synthesis involves the cyclocondensation of a β-dicarbonyl compound with phenylhydrazine, followed by the hydrolysis of the resulting ester.

Synthesis Pathway Overview

The synthesis of this compound is typically accomplished in two main stages:

Stage 1: Knorr Pyrazole Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate. This step involves the reaction of a β-keto ester, such as ethyl benzoylpyruvate, with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring.

Stage 2: Hydrolysis of the Ester. The ethyl ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final this compound.

Detailed Synthesis Mechanism

The synthesis of the pyrazole ring follows the Knorr pyrazole synthesis mechanism. The key steps for the reaction between ethyl benzoylpyruvate and phenylhydrazine are outlined below:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl groups of the ethyl benzoylpyruvate.

  • Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.

  • Dehydration to form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

  • Second Dehydration and Aromatization: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.

The subsequent hydrolysis of the ethyl ester is a standard saponification reaction, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated to yield the final carboxylic acid.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate

Materials:

  • Appropriate β-keto ester (e.g., ethyl benzoylpyruvate) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)

  • Solvent (e.g., ethanol, 1-propanol)

  • Acid catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto ester.

  • Add the solvent and the acid catalyst to the flask.

  • Add the substituted hydrazine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Hydrolysis of Ethyl Pyrazole-5-carboxylate

Materials:

  • Ethyl pyrazole-5-carboxylate (1.0 eq)

  • Base (e.g., NaOH or LiOH) (2.0 eq)

  • Co-solvent system (e.g., THF and water)

  • 1M HCl solution

Procedure:

  • Dissolve the ethyl pyrazole-5-carboxylate in a mixture of THF and water.

  • Add the base to the solution and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • A precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts and dry the product.

Data Presentation

Quantitative data such as specific yields, melting points, and spectroscopic data for this compound and its ethyl ester intermediate are not consistently reported across the searched literature. However, the general physical and spectroscopic characteristics of similar pyrazole derivatives are provided for reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₂
Molecular Weight264.28 g/mol [1]
Melting PointNot consistently reported
Boiling PointNot consistently reported
DensityNot consistently reported

Table 2: Spectroscopic Data for Representative Pyrazole Derivatives (Note: Not for the specific target compound)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Representative Pyrazole EsterAromatic protons, ethyl group protonsAromatic carbons, pyrazole ring carbons, ester carbonyl carbonC=O stretch (ester), C=N stretch, aromatic C-H stretchMolecular ion peak
Representative Pyrazole Carboxylic AcidAromatic protons, carboxylic acid proton (broad singlet)Aromatic carbons, pyrazole ring carbons, carboxylic acid carbonyl carbonO-H stretch (broad), C=O stretch (acid), C=N stretch, aromatic C-H stretchMolecular ion peak

Visualizations

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product beta_keto_ester β-Keto Ester (e.g., Ethyl Benzoylpyruvate) mixing Mixing in Solvent (e.g., Ethanol) beta_keto_ester->mixing phenylhydrazine Phenylhydrazine phenylhydrazine->mixing catalysis Acid Catalysis (e.g., Acetic Acid) mixing->catalysis heating Heating (Reflux) catalysis->heating cooling Cooling heating->cooling isolation Isolation (Filtration/Evaporation) cooling->isolation purification Purification (Recrystallization/ Chromatography) isolation->purification ester_product Ethyl 1,3-Diphenyl-1H- pyrazole-5-carboxylate purification->ester_product

Caption: Workflow for the Knorr synthesis of the pyrazole ester intermediate.

Hydrolysis Workflow

Hydrolysis_Workflow cluster_starting_material Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product ester_intermediate Ethyl 1,3-Diphenyl-1H- pyrazole-5-carboxylate dissolution Dissolution in THF/Water ester_intermediate->dissolution base_addition Addition of Base (e.g., NaOH) dissolution->base_addition stirring Stirring at RT/Heating base_addition->stirring cooling_acidification Cooling and Acidification (HCl) stirring->cooling_acidification precipitation Precipitation cooling_acidification->precipitation filtration_washing Filtration & Washing precipitation->filtration_washing carboxylic_acid 1,3-Diphenyl-1H-pyrazole- 5-carboxylic Acid filtration_washing->carboxylic_acid

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Conclusion

References

An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenyl-1H-pyrazole-5-carboxylic acid, a notable member of the pyrazole class of heterocyclic compounds, has garnered significant attention in the scientific community for its promising pharmacological activities. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound (C₁₆H₁₂N₂O₂) is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While some experimentally validated data is available, certain parameters are based on predictive models and require further experimental confirmation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₂N₂O₂[1][2]
Molecular Weight 264.28 g/mol [1][2]
Melting Point 191.34 °C (predicted)Chemchart
Boiling Point 454.5 °C (predicted)Chemchart
Water Solubility 26.48 mg/L (predicted)Chemchart
pKa Data not available
logP Data not available

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. This method involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Synthesis via Cyclocondensation

A plausible synthetic route for this compound involves the reaction of ethyl benzoylpyruvate (a β-ketoester) with phenylhydrazine.

Materials:

  • Ethyl benzoylpyruvate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add phenylhydrazine (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, may precipitate out of the solution. If so, collect the solid by filtration.

  • To obtain the carboxylic acid, the resulting ester is then hydrolyzed. Dissolve the ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic peaks for the aromatic protons on the two phenyl rings and the pyrazole ring proton. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR spectroscopy will show signals corresponding to the carbon atoms of the pyrazole ring, the phenyl rings, and the carboxyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

    • A strong absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carboxyl group.

    • Bands in the 1450-1600 cm⁻¹ region can be attributed to C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak expected at m/z 264.

Biological Activities and Potential Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and anticancer agents.[1] While the precise mechanisms for this specific molecule are still under investigation, the broader class of pyrazole derivatives offers insights into its likely modes of action.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade. Inhibition of COX-2 reduces the production of prostaglandins, which are potent inflammatory mediators.

Proposed Anti-inflammatory Signaling Pathway:

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 1,3-diphenyl-1H-pyrazole- 5-carboxylic acid Compound->COX2

Caption: Proposed inhibition of the COX-2 pathway.

Anticancer Activity

The anticancer potential of pyrazole derivatives often involves the induction of apoptosis (programmed cell death) in cancer cells.[3] This can be achieved through various signaling pathways, including the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.

Proposed Apoptotic Signaling Pathway:

anticancer_pathway Compound 1,3-diphenyl-1H-pyrazole- 5-carboxylic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed induction of apoptosis via the mitochondrial pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Ethyl benzoylpyruvate, Phenylhydrazine) Reaction Cyclocondensation (Knorr Synthesis) Start->Reaction Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) Purification->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Purification->Anticancer

Caption: General experimental workflow.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This guide has provided a foundational understanding of its physicochemical properties, a detailed methodology for its synthesis, and insights into its potential mechanisms of action. Further experimental validation of its properties and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established methodologies for determining these crucial physicochemical properties. The included data tables are presented as templates to guide researchers in their experimental design and data recording.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.

Quantitative Solubility Data

While specific experimental data for this compound is scarce, a predicted aqueous solubility is available. The following table provides a template for summarizing experimental solubility data. The aqueous solubility value is based on predictive models, and other values are representative examples.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/L)Method
Water (pH 7.4)2526.48 (Predicted)In silico prediction
0.1 N HCl25[Insert experimental data]Shake-Flask
0.1 N NaOH25[Insert experimental data]Shake-Flask
Ethanol25[Insert experimental data]Shake-Flask
Methanol25[Insert experimental data]Shake-Flask
Acetone25[Insert experimental data]Shake-Flask
Dimethyl Sulfoxide (DMSO)25[Insert experimental data]Shake-Flask
Polyethylene Glycol 400 (PEG 400)25[Insert experimental data]Shake-Flask
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

1.2.1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

1.2.2. Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility based on the concentration and the dilution factor.

Stability Profile

Stability studies are crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation exposes the compound to stress conditions more severe than accelerated stability testing to predict its degradation pathways.

Table 2: Representative Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Observations/Degradation Products
Acid Hydrolysis 0.1 M HCl2, 4, 8, 2460[Describe observations, e.g., % degradation, number of degradants]
Base Hydrolysis 0.1 M NaOH2, 4, 8, 2460[Describe observations, e.g., % degradation, number of degradants]
Oxidative Degradation 3% H₂O₂2, 4, 8, 24Room Temperature[Describe observations, e.g., % degradation, number of degradants]
Thermal Degradation Solid State24, 48, 7280[Describe observations, e.g., color change, % degradation]
Photostability Solid StateAs per ICH Q1B25[Describe observations, e.g., color change, % degradation]
Experimental Protocol: Forced Degradation Study

2.2.1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and organic solvents

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC-UV/MS system

2.2.2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) and take samples at various time points. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution and sample as described for acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and sample at different time intervals.

  • Thermal Degradation: Place the solid compound in a vial and expose it to high temperature (e.g., 80°C) in an oven. Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the sample after exposure.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a thermodynamic solubility study.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72h) prep2->equil1 equil2 Allow to settle equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute supernatant analysis2->analysis3 analysis4 Analyze by HPLC analysis3->analysis4 result Solubility Data analysis4->result Calculate Solubility G cluster_stress Stress Conditions cluster_outcome Potential Outcomes center This compound Stability acid Acid Hydrolysis (pH < 7) center->acid leads to base Base Hydrolysis (pH > 7) center->base leads to oxidation Oxidation (e.g., H₂O₂) center->oxidation leads to thermal Thermal Stress (Heat) center->thermal leads to photo Photochemical Stress (Light) center->photo leads to degradation Degradation Products acid->degradation base->degradation oxidation->degradation thermal->degradation photo->degradation analysis HPLC-UV/MS Analysis degradation->analysis Identified by Stability-Indicating Method

spectroscopic data analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound (C₁₆H₁₂N₂O₂), a molecule of interest in medicinal chemistry and materials science.[1] Due to the limited availability of published, consolidated spectral data for this specific compound, this document outlines the expected spectroscopic characteristics based on the analysis of analogous pyrazole derivatives. It includes detailed experimental protocols for its synthesis and subsequent spectroscopic analysis, alongside structured data tables presenting predicted values for FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. A standardized workflow for spectroscopic analysis is also visualized to guide researchers in the process of structural elucidation.

Introduction

This compound is a heterocyclic compound featuring a central pyrazole ring substituted with two phenyl groups and a carboxylic acid moiety.[1] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Accurate structural characterization through spectroscopic methods is a critical step in the development and quality control of new chemical entities based on this scaffold. This guide details the analytical approach for confirming the identity and purity of this compound.

Experimental Protocols

Synthesis of this compound

The most common and effective method for synthesizing the pyrazole core is through a cyclocondensation reaction.[1] The following protocol is a representative method adapted from procedures for similar pyrazole derivatives.[2][3]

Materials:

  • Ethyl benzoylpyruvate (1,3-dicarbonyl precursor)

  • Phenylhydrazine

  • Ethanol (solvent)

  • Hydrochloric Acid (catalyst)

  • Sodium Hydroxide (for hydrolysis)

  • Water

Procedure:

  • Cyclocondensation: Dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Ester Intermediate: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting crude product, ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization from ethanol.

  • Hydrolysis to Carboxylic Acid: Dissolve the purified pyrazole ester (1.0 eq) in a 3:1 mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the solution at 50-60°C for 4-12 hours, monitoring by TLC until the starting material is consumed.[2]

  • Acidification and Collection: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of this compound will form.[2]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[2]

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • FT-IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. The analysis is typically performed using Electrospray Ionization (ESI) in either positive or negative ion mode.

Spectroscopic Data Analysis (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on characteristic spectral data from similar pyrazole and carboxylic acid-containing compounds.[4][5]

Predicted FT-IR Spectral Data

The FT-IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3200-2500O-H stretch (Carboxylic Acid)Very broad, strong
~3100-3000C-H stretch (Aromatic)Medium, sharp
~1720-1680C=O stretch (Carboxylic Acid)Strong, sharp
~1600-1450C=C and C=N stretch (Aromatic/Pyrazole Rings)Medium to strong, multiple bands
~1300-1200C-O stretch (Carboxylic Acid)Medium
Below 900C-H out-of-plane bend (Aromatic)Medium to strong

Table 1: Predicted Fourier-Transform Infrared (FT-IR) vibrational frequencies.

Predicted NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 11.0Singlet (broad)1HCarboxylic Acid (-COOH)
~8.0 - 7.2Multiplet10HPhenyl Ring Protons
~7.1Singlet1HPyrazole Ring Proton (C4-H)

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) data (solvent: DMSO-d₆).

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Carbon Assignment
~165Carboxylic Acid Carbon (C=O)
~150-140Pyrazole Ring Carbons (C3, C5)
~140-120Phenyl Ring Carbons
~110Pyrazole Ring Carbon (C4)

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) data (solvent: DMSO-d₆).

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z ValueIon Type
264.09[M]⁺ (Molecular Ion)
219.09[M - COOH]⁺

Table 4: Predicted key signals in the Mass Spectrum. The molecular weight of C₁₆H₁₂N₂O₂ is 264.28 g/mol .[1][6]

Integrated Spectroscopic Workflow

The structural elucidation of this compound is a multi-step process that integrates data from various spectroscopic techniques. The workflow ensures that the synthesized compound matches the expected chemical structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation synthesis Chemical Synthesis (Cyclocondensation) purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms ftir FT-IR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone) purification->nmr interpretation Integrated Data Analysis ms->interpretation ftir->interpretation nmr->interpretation elucidation Structure Confirmation interpretation->elucidation

References

Crystal Structure of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking detailed structural information on 1,3-diphenyl-1H-pyrazole-5-carboxylic acid will find that publicly available crystallographic data for this specific compound is not currently available. While the synthesis and potential biological activities of this pyrazole derivative are documented, a definitive single-crystal X-ray diffraction study providing precise atomic coordinates, bond lengths, and angles has not been found in comprehensive searches of crystallographic databases and scientific literature.

This technical guide addresses the available information on related compounds and provides a framework for the experimental determination of the crystal structure of this compound, which is a molecule of interest in medicinal chemistry.[1] Pyrazole derivatives, in general, are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The specific arrangement of the phenyl and carboxylic acid substituents on the pyrazole core is crucial for its interaction with biological targets, making its three-dimensional structure a key piece of information for structure-activity relationship (SAR) studies and rational drug design.

General Synthesis and Chemical Properties

This compound (C₁₆H₁₂N₂O₂) has a molecular weight of 264.28 g/mol .[1][2] The molecule features a central pyrazole ring substituted with phenyl groups at the 1 and 3 positions and a carboxylic acid group at the 5 position.[1]

Several synthetic routes are employed for the synthesis of this compound and its derivatives. The most common methods include:

  • Cyclization Reactions: This approach involves the reaction of a β-diketone precursor with a hydrazine derivative to form the pyrazole ring.[1]

  • Multi-step Synthesis: More complex synthetic strategies may start from simpler aromatic compounds, with the pyrazole ring and carboxylic acid functionality introduced in subsequent steps.[1]

The carboxylic acid group allows for a range of chemical reactions, including acid-base reactions to form salts, esterification with alcohols, and condensation reactions to create more complex molecules.[1]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the available literature, pyrazole derivatives are known to modulate various biological pathways implicated in diseases such as cancer. A generalized potential mechanism of action for pyrazole-based compounds involves the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Derivative Potential Inhibition by Pyrazole Derivative Pyrazole Derivative->AKT

Caption: A generalized diagram of the PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.

Experimental Protocols for Crystal Structure Determination

To obtain the definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment would be required. The following outlines a generalized experimental workflow.

XRay_Diffraction_Workflow A Synthesis & Purification of This compound B Single Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Selection & Mounting on Goniometer B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (e.g., direct methods) D->E F Structure Refinement (least-squares) E->F G Data Analysis & Visualization (bond lengths, angles, packing) F->G H Crystallographic Database Deposition (e.g., CCDC) G->H

Caption: A standard workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

Detailed Methodologies

A generalized protocol for single-crystal X-ray diffraction includes the following key steps:

  • Crystal Growth and Selection: High-purity this compound would be synthesized and purified. Single crystals suitable for diffraction would be grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A well-formed single crystal of appropriate size would then be selected under a microscope.

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, which minimize the difference between the observed and calculated structure factors.

  • Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. This data is then analyzed to understand the molecular conformation and crystal packing.

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, its synthesis and potential as a pharmacologically active compound are established. The determination of its three-dimensional structure through single-crystal X-ray diffraction is a critical next step for the scientific community. Such data would provide invaluable insights for researchers in medicinal chemistry and drug development, enabling detailed structure-activity relationship studies and the rational design of novel therapeutic agents based on the pyrazole scaffold. The experimental protocols outlined in this guide provide a clear path forward for obtaining this crucial structural information.

References

The Expanding Therapeutic Potential of Pyrazole Derivatives: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core methodologies and recent findings in the biological activity screening of novel pyrazole derivatives. This document provides structured data, detailed experimental protocols, and visual workflows to facilitate further research into this promising class of heterocyclic compounds.

Introduction: The Versatility of the Pyrazole Nucleus

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3] Their structural versatility allows for extensive chemical modification, leading to a wide array of derivatives with potent biological activities.[4] These activities span multiple therapeutic areas, including oncology, inflammation, and infectious diseases, making pyrazole derivatives a focal point of intensive research.[5][6][7]

Quantitative Biological Activity Data

The following tables summarize the quantitative data from recent studies on novel pyrazole derivatives, highlighting their potential in key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action include the inhibition of crucial cellular pathways involving protein kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] Other mechanisms include the disruption of microtubule polymerization and interference with DNA replication.[5]

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Noted Mechanism/TargetReference(s)
Thiazolyl pyrazole carbaldehyde hybridsHeLa, MCF-7, A5496.34 - 9.05Antiproliferative[1]
1,3,5-Triazine-based pyrazole hybrids--EGFR Tyrosine Kinase Inhibition[1]
Pyrazolo[1,5-a]pyrimidine derivativesHTC-116, MCF-71.51, 7.68Cytotoxic[1]
Indole-pyrazole hybridsHCT116, MCF7, HepG2, A549< 23.7CDK2 Inhibition (0.074, 0.095)
Morpholine-benzimidazole-pyrazole hybridsMCF7, PC3, A5490.042 - 0.76Tubulin Polymerization Inhibition
Pyrazole-benzothiazole hybridsHT29, PC3, A549, U87MG3.17 - 6.77Antiangiogenic (VEGFR-2)
Pyrazole carbaldehyde derivativesMCF70.25PI3 Kinase Inhibition
Fused pyrazole derivativesHepG20.71Dual EGFR/VEGFR-2 Inhibition
Pyrazole-linked benzothiazole-β-naphtholA549, HeLa, MCF74.63 - 5.54Topoisomerase I Inhibition
Pyrazolinone ChalconesCaco23.34PI3K/Akt/ERK1/2 Pathway Inhibition[9]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[6][10] This selective inhibition minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Compound/Derivative ClassAssay/TargetInhibition DataReference(s)
1,3,4,5-Tetrasubstituted pyrazolesIn vitro anti-inflammatory93.80% inhibition[1]
Thiazolidindione-pyrazole hybridsCOX-2IC50 = 0.88 µM[1]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 / COX-1IC50 = 0.02 µM / 4.5 µM[6]
Pyrazole-thiazole hybridDual COX-2/5-LOXIC50 = 0.03 µM / 0.12 µM[6]
Various pyrazole derivativesCarrageenan-induced paw edema65-80% edema reduction[6]
1,5-Diaryl pyrazole carboxamidesCOX-2IC50 = 0.82-1.12 µM[11]
Pyrazole derivativesIn vivo anti-inflammatoryED50 = 0.8575 mmol/kg[1]
Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, including resistant strains.[4][5]

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL) / ActivityReference(s)
Pyrazole-thiosemicarbazones/thiazolidinonesBacteria-[12]
Pyrazole linked phenylthiazole derivativesBacteria-[12]
Hydrazone and carbothiohydrazide derivativesS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. nigerMIC: 2.9 - 125[13]
Pyrazole-Mannich basesE. coli, S. epidermidis, A. nigerMIC: 0.25 - 1[14]
Chloro-substituted pyrazolesXanthomonas campestris, Aspergillus nigerHigh inhibitory activity[15]
Acetoxysulfonamide pyrazole derivativesS. aureus, C. albicansPotent activity[16]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the systematic evaluation of novel compounds. Below are methodologies for key in vitro screening assays.

Anticancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Test pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently agitate the plates to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Screening: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13][17]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile broth medium

  • Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Solvent (negative control)

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum by growing the test organisms in broth to a specific turbidity (e.g., 0.5 McFarland standard).[4]

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a lawn.[4][18]

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[13]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.[4]

Anti-inflammatory Screening: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]

Materials:

  • Purified COX-1 and COX-2 enzymes (human recombinant)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8)

  • Cofactors (e.g., heme, glutathione)

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives

  • Standard COX inhibitor (e.g., Celecoxib, Diclofenac)

  • Enzyme Immunoassay (EIA) kit for prostaglandin (e.g., PGF2α) detection

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test pyrazole derivative or standard inhibitor at various concentrations to the wells.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation time, stop the reaction (e.g., by adding 1 M HCl).

  • Prostaglandin Measurement: Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.

G cluster_prep Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Follow-up Compound Novel Pyrazole Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions Anticancer Anticancer Assays (e.g., MTT on Cell Lines) Dilutions->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Dilutions->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Dilutions->AntiInflammatory Data Collect Absorbance / Zone of Inhibition Data Anticancer->Data Antimicrobial->Data AntiInflammatory->Data IC50 Calculate IC50 / MIC Values Data->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the biological activity screening of novel pyrazole derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer pyrazole derivatives.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area for drug discovery. The data and protocols presented in this guide underscore the significant anticancer, anti-inflammatory, and antimicrobial potential of novel pyrazole derivatives. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties, and exploring novel mechanisms of action to translate these promising compounds into next-generation therapeutics. The continued application of systematic screening funnels, as outlined, will be paramount in identifying lead candidates for further preclinical and clinical development.

References

discovery and history of pyrazole-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Pyrazole-Based Compounds

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological entities. This technical guide delves into the rich history of pyrazole-based compounds, from their initial discovery to their evolution into blockbuster drugs, providing a comprehensive overview of their synthesis, mechanism of action, and key quantitative data.

From Obscurity to Blockbuster: A Historical Timeline

The journey of pyrazole in medicine began in the late 19th century with the synthesis of antipyrine, one of the earliest synthetic analgesics and antipyretics. However, it was the mid-20th century that witnessed the emergence of a more potent anti-inflammatory agent, phenylbutazone. While its use in humans is now limited due to safety concerns, phenylbutazone's success laid the groundwork for future exploration of the pyrazole scaffold.

The late 20th and early 21st centuries marked a golden era for pyrazole-based drugs with the advent of rational drug design. This period saw the discovery and development of highly successful drugs like the anti-inflammatory celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity agent rimonabant, each with a unique mechanism of action and significant market impact.

Historical_Timeline_of_Pyrazole_Drugs cluster_1800s Late 19th Century cluster_mid_20th Mid-20th Century cluster_late_20th_early_21st Late 20th - Early 21st Century Antipyrine Antipyrine Phenylbutazone Phenylbutazone Antipyrine->Phenylbutazone Analgesic/Anti-inflammatory Celecoxib Celecoxib Phenylbutazone->Celecoxib Anti-inflammatory (COX Inhibition) Sildenafil Sildenafil Rimonabant Rimonabant

Caption: A timeline illustrating the development of key pyrazole-based drugs.

Key Pyrazole-Based Compounds: A Quantitative Overview

The therapeutic success of pyrazole-based drugs is underpinned by their potent and often selective interactions with their biological targets. The following tables summarize the key quantitative data for some of the most significant compounds.

Table 1: Cyclooxygenase (COX) Inhibitors

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Selectivity Ratio (COX-1/COX-2)Reference
PhenylbutazoneCOX-1, COX-20.302 µM (in equine whole blood)0.708 µM (in equine whole blood)0.43[1]
CelecoxibCOX-282 µM6.8 µM12[2]
CelecoxibCOX-221500 nM242 nM88.8[3]
CelecoxibCOX-2~70 µM2.2 µM~32[4]

Table 2: Phosphodiesterase 5 (PDE5) Inhibitor

CompoundTargetIC50Reference
SildenafilPDE53.5 nM[5]
SildenafilPDE53.4 nM[6]
SildenafilPDE55.22 nM[7]

Table 3: Cannabinoid Receptor 1 (CB1) Antagonist

CompoundTargetKiSelectivity (CB1 vs CB2)Reference
RimonabantCB11.8 nM285-fold[8]
RimonabantCB2514 nM[8]

Signaling Pathways and Mechanisms of Action

The diverse therapeutic applications of pyrazole-based compounds stem from their ability to modulate distinct signaling pathways.

Celecoxib and the Inhibition of the COX-2 Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][9] By selectively targeting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

Celecoxib_Mechanism_of_Action Arachidonic_Acid Arachidonic_Acid COX2_Pathway COX-2 Enzyme Arachidonic_Acid->COX2_Pathway Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2_Pathway Inhibits

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Sildenafil and the PDE5 Signaling Cascade

Sildenafil, the active ingredient in Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][8] In the corpus cavernosum of the penis, nitric oxide (NO) stimulates the production of cyclic guanosine monophosphate (cGMP), which leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[8] PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[8][11]

Sildenafil_Mechanism_of_Action Sexual_Stimulation Sexual_Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP Increased cGMP Guanylate_Cyclase->cGMP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action through PDE5 inhibition.

Rimonabant and the Endocannabinoid System

Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[12][13] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite and energy balance.[13] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake, leading to weight loss.[12] However, it was withdrawn from the market due to severe psychiatric side effects, highlighting the complex role of the endocannabinoid system in the central nervous system.[14][15]

Rimonabant_Mechanism_of_Action Endocannabinoids Endocannabinoids CB1_Receptor Cannabinoid Receptor 1 (CB1) Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation & Energy Storage CB1_Receptor->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Caption: Rimonabant's mechanism of action by blocking the CB1 receptor.

Experimental Protocols: Synthesis of the Pyrazole Core

The synthesis of the pyrazole ring is a cornerstone of preparing these diverse medicinal compounds. The Knorr pyrazole synthesis, first reported in 1883, remains a widely used and versatile method.[16][17]

General Experimental Workflow for Knorr Pyrazole Synthesis

This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16][17]

Knorr_Pyrazole_Synthesis_Workflow Start Start Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Start->Reactants Solvent_Catalyst Add Solvent (e.g., Ethanol) & Catalyst (e.g., Acetic Acid) Reactants->Solvent_Catalyst Reaction Heat/Reflux Solvent_Catalyst->Reaction Workup Cooling & Precipitation (e.g., add Water) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Pyrazole Derivative Purification->Product End End Product->End

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Detailed Methodologies

Synthesis of Phenylbutazone (Classical One-Pot Condensation) [18]

  • Reactants: Diethyl n-butylmalonate and hydrazobenzene.

  • Base: Sodium ethoxide.

  • Solvent: Anhydrous toluene.

  • Procedure:

    • Dissolve hydrazobenzene in anhydrous toluene in a round-bottom flask.

    • Add sodium ethoxide to the solution.

    • Slowly add diethyl n-butylmalonate to the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Acidify with dilute hydrochloric acid to precipitate crude phenylbutazone.

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude product from ethanol/water to obtain pure phenylbutazone.

Synthesis of Celecoxib [19]

  • Reactants: 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride.

  • Solvent: Ethanol.

  • Procedure:

    • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • The product may precipitate upon cooling or require the addition of water.

    • Filter the crude product and wash with a suitable solvent.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/heptane).

Synthesis of Sildenafil (A simplified representation of a patented route) [19]

The commercial synthesis of sildenafil is a multi-step process. A key step involves the cyclization of an appropriately substituted aminopyrazole derivative with an activated carboxylic acid derivative.

  • Formation of the Pyrazole Core: A substituted 1,3-diketoester is reacted with hydrazine to form the pyrazole ring.[19]

  • Functional Group Manipulations: The initial pyrazole undergoes a series of reactions including N-methylation, nitration, reduction of the nitro group to an amine, and amide formation.[19]

  • Acylation and Cyclization: The resulting aminopyrazole is acylated with a derivative of 2-ethoxybenzoic acid.[19] The final pyrimidinone ring of sildenafil is then formed through a base-catalyzed cyclization.

  • Sulfonylation and Coupling: A separate synthetic route prepares the 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride intermediate. This is then coupled with the aminopyrazole derivative.

Synthesis of Rimonabant (A reported efficient process) [7]

  • Step 1: Formation of the Diketo Ester: 4-chloropropiophenone is reacted with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield a diketo ester.[7]

  • Step 2: Condensation and Cyclization: The diketo ester is then reacted with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford rimonabant.[7]

Conclusion

The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry. From early discoveries like antipyrine to modern, rationally designed drugs, pyrazole-based compounds have provided effective treatments for a wide range of diseases. The synthetic versatility of the pyrazole core, particularly through robust methods like the Knorr synthesis, continues to make it an attractive starting point for the development of new therapeutic agents. The in-depth understanding of the mechanisms of action of these drugs, as illustrated by their interactions with key signaling pathways, provides a solid foundation for future innovations in this enduring and impactful area of drug discovery.

References

Theoretical and Computational Elucidation of Diphenyl-Pyrazole Compounds: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl-pyrazole derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry and materials science. Their inherent structural features, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and substituted phenyl rings, bestow upon them a diverse range of pharmacological and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of diphenyl-pyrazole compounds, alongside a summary of key experimental findings and protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science to facilitate a deeper understanding and further exploration of this promising class of molecules.

Synthetic Methodologies and Characterization

The synthesis of diphenyl-pyrazole derivatives is often achieved through multi-step reactions, with the core pyrazole ring typically formed via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Modifications at the phenyl rings and the pyrazole core allow for the generation of a vast library of analogues with tailored properties.

General Synthetic Protocol:

A common synthetic route involves the Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde to form a chalcone, which then undergoes cyclization with hydrazine hydrate or a substituted hydrazine to yield the desired diphenyl-pyrazole.[3][4]

  • Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol.[5]

  • Step 2: Pyrazole Ring Formation: The resulting chalcone is then refluxed with hydrazine hydrate or a phenylhydrazine derivative in a suitable solvent like ethanol or acetic acid to yield the final 1,3-diphenyl-1H-pyrazole derivative.[1][3]

Characterization Techniques:

The structural elucidation of newly synthesized diphenyl-pyrazole compounds is routinely performed using a combination of spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

  • Elemental Analysis: To determine the elemental composition.[6]

  • Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure.[3][8]

Computational Approaches in the Study of Diphenyl-Pyrazoles

Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR), reactivity, and potential applications of diphenyl-pyrazole compounds. Density Functional Theory (DFT) and molecular docking are the most prominently used techniques.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of diphenyl-pyrazole derivatives.[9][10]

Key Applications of DFT in Diphenyl-Pyrazole Research:

  • Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.[10]

  • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule and its reactivity.[10][11] The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.[10]

  • Spectroscopic Analysis: Prediction of IR and NMR spectra to aid in the characterization of synthesized compounds.[7][8]

  • Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index to predict the reactivity of the molecules.[11]

  • Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]

Typical DFT Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Functional and Basis Set: The B3LYP functional with a 6-31G(d,p) or larger basis set is commonly employed for geometry optimization and electronic structure calculations.[10][12]

  • Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.

  • Analysis: The output files are analyzed to extract optimized geometries, energies, orbital information, and predicted spectra.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and interaction mode of diphenyl-pyrazole derivatives with biological targets, such as enzymes and receptors.[6][13]

Workflow for Molecular Docking Studies:

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Target Protein Structure (e.g., from PDB) Docking 3. Perform Docking (e.g., AutoDock, Glide) PDB->Docking Ligand 2. Prepare Ligand Structure (Diphenyl-pyrazole derivative) Ligand->Docking Analysis 4. Analyze Docking Poses (Binding energy, Interactions) Docking->Analysis SAR 5. Structure-Activity Relationship (SAR) and Lead Optimization Analysis->SAR GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation DPP Diphenyl-Pyrazole Compound DPP->MEK Inhibition

References

Initial Pharmacological Profiling of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial pharmacological profiling of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid and its derivatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. This document collates available preclinical data on the anti-inflammatory, analgesic, antimicrobial, and anticancer properties associated with this chemical series. Detailed experimental protocols for key pharmacological assays are provided to facilitate further research and development. Visualizations of experimental workflows and relevant signaling pathways are included to offer a clear and concise understanding of the methodologies and potential mechanisms of action.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] The this compound core represents a key structural motif that has been explored for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] This guide focuses on the initial pharmacological characterization of this scaffold, presenting available data for its derivatives and outlining the standard methodologies used for their evaluation.

Synthesis

The synthesis of this compound and its derivatives is typically achieved through a cyclocondensation reaction. This common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The versatility of this synthetic route allows for the introduction of various substituents on the phenyl rings and the carboxylic acid moiety, enabling the exploration of structure-activity relationships (SAR).

Pharmacological Activities

While specific quantitative data for the parent compound, this compound, is limited in the public domain, extensive research has been conducted on its derivatives, particularly carboxamides. This section summarizes the key pharmacological findings for these related compounds.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. The analgesic effects are often evaluated in parallel, as pain is a cardinal sign of inflammation.

Data Presentation: Anti-inflammatory and Analgesic Activity of 1,3-diphenyl-1H-pyrazole-5-carboxamide Derivatives

CompoundTargetAssayResultReference
N-substituted carboxamidesCOX-2In vitro COX inhibition assayVarying IC50 values, with some derivatives showing potent and selective COX-2 inhibition.[3]
Pyrazole-carboxamidesCarrageenan-induced paw edemaIn vivo anti-inflammatorySignificant reduction in paw edema compared to control.[4]
Pyrazole-carboxamidesAcetic acid-induced writhingIn vivo analgesicDose-dependent reduction in the number of writhes.[5]

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Screening

G cluster_0 In Vivo Anti-inflammatory Assay cluster_1 In Vivo Analgesic Assay A1 Animal Acclimatization A2 Baseline Paw Volume Measurement A1->A2 A3 Compound Administration (e.g., oral gavage) A2->A3 A4 Induction of Inflammation (Carrageenan Injection) A3->A4 A5 Paw Volume Measurement (at various time points) A4->A5 A6 Data Analysis (% Inhibition of Edema) A5->A6 B1 Animal Acclimatization B2 Compound Administration (e.g., intraperitoneal) B1->B2 B3 Induction of Pain (Acetic Acid Injection) B2->B3 B4 Observation of Writhing B3->B4 B5 Data Analysis (% Protection) B4->B5 G cluster_0 Antimicrobial Susceptibility Testing C1 Preparation of Bacterial/Fungal Inoculum C3 Inoculation of Microtiter Plates C1->C3 C2 Serial Dilution of Test Compounds C2->C3 C4 Incubation C3->C4 C5 Determination of Minimum Inhibitory Concentration (MIC) C4->C5 G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane PLA2 PLA2 Cell Membrane->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

References

Characterization of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of a complete, experimentally verified dataset for this specific compound in the reviewed literature, this guide presents a comprehensive analysis based on the spectral data of closely related analogs. The information herein serves as a robust predictive framework for the characterization of the title compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are derived from the analysis of various substituted pyrazole derivatives found in the literature.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet1HCOOH
~7.8 - 8.1Multiplet2HAr-H (ortho-protons of phenyl at C3)
~7.3 - 7.6Multiplet8HAr-H (meta-, para-protons of phenyl at C3 and protons of phenyl at N1)
~7.2Singlet1HH-4 (pyrazole ring)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165.0COOH
~150.0C3 (pyrazole ring)
~145.0C5 (pyrazole ring)
~139.0Quaternary C (phenyl at N1)
~131.0Quaternary C (phenyl at C3)
~129.5Ar-CH
~129.0Ar-CH
~128.5Ar-CH
~126.0Ar-CH
~121.0Ar-CH
~108.0C4 (pyrazole ring)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
~3100WeakC-H stretch (Aromatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, 1580, 1500MediumC=C stretch (Aromatic rings)
~1450MediumC=N stretch (Pyrazole ring)
~1300MediumC-O stretch
~920BroadO-H bend (out-of-plane)
~760, 690StrongC-H bend (out-of-plane, monosubstituted benzene)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on common laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may influence the chemical shift of the acidic proton.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the reference.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-220 ppm.

    • Reference: The solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Structural Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR DataAnalysis Spectral Data Interpretation NMR->DataAnalysis IR->DataAnalysis Structure Structure Confirmation DataAnalysis->Structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

This comprehensive guide, based on available data from related compounds, provides a solid foundation for researchers working with this compound. The predicted spectral data and detailed experimental protocols will aid in the efficient and accurate characterization of this important molecule.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis involves an initial acid-catalyzed cyclocondensation to form the pyrazole ring as an ethyl ester, followed by a base-mediated hydrolysis to yield the final carboxylic acid. This protocol is designed for ease of use by researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are widely investigated for their diverse pharmacological activities.[1] Specifically, this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthetic route outlined here is a robust and common method for obtaining this class of compounds.

The overall synthesis is a two-step process beginning with the reaction of ethyl benzoylpyruvate and phenylhydrazine to form the ethyl ester of the target compound, followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

This procedure details the formation of the pyrazole ring through a cyclocondensation reaction.

Materials:

  • Ethyl benzoylpyruvate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in ethanol (100 mL).

  • To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Pour the concentrated solution into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (from Step 1)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • Place the ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.0 eq) dissolved in a 1:1 mixture of ethanol and water (100 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to a pH of approximately 2 by the slow, dropwise addition of 2M HCl with constant stirring. This will cause the carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry in a vacuum oven.

Data Presentation

ParameterStep 1: EsterificationStep 2: Hydrolysis
Starting Material Ethyl benzoylpyruvate, PhenylhydrazineEthyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
Reagents Glacial Acetic Acid, EthanolSodium Hydroxide, Ethanol, Water, 2M Hydrochloric Acid
Reaction Time 4-6 hours2-4 hours
Reaction Temperature ~78 °C (Reflux)Reflux
Product Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylateThis compound
Typical Yield 80-90%85-95%
Appearance White to off-white solidWhite solid
Molecular Formula C₁₈H₁₆N₂O₂C₁₆H₁₂N₂O₂
Molecular Weight 292.33 g/mol 264.28 g/mol

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis start1 Ethyl benzoylpyruvate + Phenylhydrazine process1 React in Ethanol with Acetic Acid Catalyst (Reflux, 4-6h) start1->process1 product1 Ethyl 1,3-diphenyl-1H- pyrazole-5-carboxylate process1->product1 process2 Hydrolyze with NaOH in Ethanol/Water (Reflux, 2-4h) product1->process2 acidify Acidify with 2M HCl process2->acidify product2 1,3-diphenyl-1H- pyrazole-5-carboxylic acid acidify->product2

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

ReactionScheme r1 Ethyl benzoylpyruvate intermediate Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate r1->intermediate Ethanol, Acetic Acid Reflux plus1 + r2 Phenylhydrazine final_product This compound intermediate->final_product 1. NaOH, Ethanol/H₂O, Reflux 2. HCl (aq)

Caption: Chemical reaction scheme for the two-step synthesis.

References

Application Notes and Protocols for the Synthesis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carboxylic acid derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Their structural versatility allows for the fine-tuning of pharmacological profiles, making them attractive targets for synthesis. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, which is used to treat arthritis and pain.[5][6]

This document provides detailed experimental protocols for the synthesis of various pyrazole carboxylic acid isomers and their subsequent conversion into derivatives like amides. The methodologies are based on established and versatile chemical literature, focusing on common strategies that allow for broad applicability.

Synthetic Strategies Overview

The synthesis of pyrazole carboxylic acid derivatives generally follows two primary strategies:

  • Strategy A: Pyrazole Ring Construction followed by Functional Group Manipulation. This is the most prevalent approach, where a substituted pyrazole ring bearing an ester or another precursor group is first synthesized.[7] This precursor is then converted to the carboxylic acid, typically through hydrolysis.[7] The key advantage of this strategy is the ability to diversify the final product late in the synthesis.

  • Strategy B: Cyclization with a Carboxylic Acid Precursor. In this method, the carboxylic acid or a masked equivalent is already present on one of the acyclic precursors before the cyclization reaction that forms the pyrazole ring.[8][9]

The protocols detailed below primarily focus on Strategy A, which offers greater flexibility for creating diverse compound libraries.

Experimental Workflows and Visualizations

The logical flow of a common synthetic route (Strategy A) is depicted below. This workflow begins with the construction of the pyrazole ring, followed by the conversion of a functional group to the desired carboxylic acid, and finally, derivatization to an amide.

G cluster_0 Strategy A: General Workflow Start Starting Materials (e.g., 1,3-Dicarbonyl & Hydrazine) RingFormation Protocol 1/2/3: Pyrazole Ring Synthesis (with Ester Group) Start->RingFormation Cyclization Hydrolysis Protocol 4: Ester Hydrolysis RingFormation->Hydrolysis Yields: Variable Acid Pyrazole Carboxylic Acid Hydrolysis->Acid Yields: High Activation Protocol 5: Acid Activation (e.g., Acid Chloride Formation) Acid->Activation Amidation Protocol 5: Amide Formation Activation->Amidation Add Amine End Final Product (Pyrazole Carboxamide) Amidation->End Yields: Good to Excellent

Caption: General workflow for synthesizing pyrazole carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole-3-carboxylate ester, a common precursor to the corresponding carboxylic acid. The method involves the condensation of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydrazine hydrate.[1]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Diethyl Oxalate (1.1 eq)

  • Sodium Ethoxide (1.1 eq)

  • Ethanol, anhydrous

  • Hydrazine Hydrate (1.2 eq)

  • Glacial Acetic Acid

  • Hydrochloric Acid (1M)

Procedure:

  • Intermediate Formation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add the substituted acetophenone, followed by the dropwise addition of diethyl oxalate while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the intermediate ethyl 2,4-dioxo-4-arylbutanoate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Cyclization: Suspend the dried intermediate in ethanol. Add glacial acetic acid, followed by the dropwise addition of hydrazine hydrate.

  • Reflux the mixture for 4-8 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Quantitative Data Summary (Protocol 1):

EntrySubstituent (Aryl)Intermediate YieldFinal Product YieldReference
1Phenyl~70-80%~65-75%[1]
24-Methoxyphenyl~75-85%~70-80%[1]
34-Chlorophenyl~68-78%~60-70%[1]
Protocol 2: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier-Haack Reaction

This protocol details the synthesis of pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters using the Vilsmeier-Haack reagent.[10] This method is efficient and often provides high yields.

Materials:

  • Hydrazone of β-keto ester (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide solution, dilute

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (3.0 eq) dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone of the β-keto ester (1.0 eq) to the Vilsmeier reagent solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.[10]

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.

  • Allow the mixture to stand overnight, then filter the solid product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether mixture to obtain the pure 1H-pyrazole-4-carboxylic acid ester.[10]

Quantitative Data Summary (Protocol 2):

EntryHydrazone SubstituentReaction Time (h)Yield (%)Reference
1Phenyl485-92[10]
24-Nitrophenyl580-88[10]
32,4-Dinitrophenyl4.582-90[11]
Protocol 3: Hydrolysis of Pyrazole Esters to Pyrazole Carboxylic Acids

This protocol describes the conversion of a pyrazole ester (synthesized via Protocol 1 or 2) into the corresponding carboxylic acid, a crucial step for further derivatization.[7]

Materials:

  • Pyrazole-carboxylate ester (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (1M)

Procedure:

  • In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[7]

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[7]

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[7]

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under high vacuum to yield the pure pyrazole carboxylic acid. The product is often pure enough for the next step without further purification.[7]

Protocol 4: Synthesis of N-Substituted-1H-pyrazole-5-carboxamides

This protocol details the conversion of a pyrazole carboxylic acid into an amide derivative. This is a standard procedure in medicinal chemistry for generating compound libraries. The method involves the formation of an acid chloride intermediate followed by reaction with an amine.[7][12]

G cluster_1 Protocol 4: Amide Synthesis Acid Pyrazole-5-Carboxylic Acid AcidChloride Pyrazole-5-Carbonyl Chloride (Intermediate) Acid->AcidChloride Step 1: Acid Chloride Formation (0°C to RT, 1-3h) Reagents1 SOCl₂ or (COCl)₂ Anhydrous DCM, cat. DMF Reagents1->AcidChloride Amide N-Substituted Pyrazole-5-Carboxamide AcidChloride->Amide Step 2: Amide Formation (0°C to RT, 2-16h) Reagents2 Primary/Secondary Amine Base (e.g., TEA) Anhydrous DCM Reagents2->Amide

Caption: Workflow for the synthesis of pyrazole carboxamides.

Materials:

  • Pyrazole-5-carboxylic acid (from Protocol 3) (1.0 eq)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic drop of DMF.[7]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[7]

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride. This intermediate is typically used immediately without further purification.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or silica gel chromatography to yield the final N-substituted-1H-pyrazole-5-carboxamide.

References

Application Notes and Protocols for In Vitro Assays Using 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting in vitro assays to evaluate the biological activities of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial, anti-inflammatory, and anticancer properties.[1]

Overview of Biological Activities

This compound serves as a versatile scaffold for the development of novel therapeutic agents.[1] Preliminary research indicates that this class of compounds exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery programs.[1]

  • Anticancer Activity: Derivatives of this pyrazole compound have been shown to inhibit the proliferation of various cancer cell lines.[1] The primary method for assessing this activity in vitro is the MTT assay, which measures cell viability.[2]

  • Anti-inflammatory Effects: Studies suggest that this compound and its analogs possess anti-inflammatory properties.[1] A common in vitro method to evaluate this is the protein denaturation assay.

  • Antimicrobial Properties: The pyrazole scaffold has been identified as a promising framework for the development of new antimicrobial agents to combat drug resistance.[3] The broth microdilution method is a standard in vitro technique to determine the minimum inhibitory concentration (MIC) against various pathogens.

While the specific mechanism of action for this compound has not been fully elucidated, pyrazole derivatives are known to interact with various biological targets.[1][4]

Data Presentation

Quantitative data for the biological activity of this compound is not extensively available in the reviewed literature. However, the following tables summarize the reported activities of some of its derivatives, illustrating the potential of this chemical scaffold.

Table 1: In Vitro Anticancer Activity of Diphenyl-Pyrazole Derivatives (MTT Assay)

DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone Hybrid 6bHNO-97 (Oral)10[5]
Pyrazole-Chalcone Hybrid 6dHNO-97 (Oral)10.56[5]
Pyrazole Derivative AMCF-7 (Breast)5.8[4]
Pyrazole Derivative AA549 (Lung)8.0[4]
Pyrazole Derivative AHepG2 (Liver)8.86[4]

Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

DerivativeAssayIC50 (µM)Reference
Pyrazoline 2gLipoxygenase Inhibition80[6]
Pyrazole Derivative 129COX-2 Inhibition0.26[7]

Table 3: In Vitro Antimicrobial Activity of Diphenyl-Pyrazole Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative 12C. albicans5[3]
Pyrazole Derivative 13C. albicans5[3]
Pyrazole Derivative 8B. subtilis5[3]
Pyrazole Derivative 12B. subtilis5[3]
Pyrazole Derivative 13B. subtilis5[3]
Pyrazole Derivative 19B. subtilis5[3]
Pyrazole Derivative 12MRSA10[3]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from standard MTT assay procedures for assessing cell viability.[2][8]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain the desired concentrations.

    • Replace the medium in the wells with medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]

    • Incubate for 48-72 hours.[2]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[2]

    • Incubate for an additional 4 hours.[2]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This protocol is based on the principle that denaturation of proteins is a known cause of inflammation.

Objective: To evaluate the anti-inflammatory activity of this compound by inhibiting protein denaturation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Aspirin or Diclofenac sodium (as a reference drug)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • The reaction mixture (5 mL) consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[9]

    • Prepare a stock solution of this compound and the reference drug in a suitable solvent.

    • Perform serial dilutions to achieve a range of concentrations.

  • Incubation and Heating:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Heat the mixtures at 70°C in a water bath for 5 minutes.[10]

  • Absorbance Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[10]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Experimental Workflow for Protein Denaturation Assay

Protein_Denaturation_Assay_Workflow A Prepare Reaction Mixture (Albumin, PBS, Compound) B Incubate at 37°C for 20 min A->B C Heat at 70°C for 5 min B->C D Cool to Room Temperature C->D E Measure Absorbance at 660 nm D->E F Calculate % Inhibition E->F

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Objective: To determine the MIC of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • 0.5 McFarland standard

  • Incubator (37°C for bacteria, 35°C for fungi)

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[11]

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.[11]

    • Include a positive control (broth + inoculum + standard antibiotic/antifungal), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).[11]

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Microbial Inoculum C Inoculate Wells A->C B Serial Dilution of Compound in 96-well Plate B->C D Incubate Plates C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

While the precise molecular targets of this compound are not well-documented, the observed biological activities suggest potential interference with key cellular processes.

Logical Relationship of Biological Activities

Biological_Activities A 1,3-diphenyl-1H-pyrazole- 5-carboxylic acid B Inhibition of Cancer Cell Proliferation A->B C Reduction of Inflammation A->C D Inhibition of Microbial Growth A->D E Potential Therapeutic Applications B->E C->E D->E

Caption: Potential biological effects of this compound.

References

Application of 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid as a versatile building block in modern organic synthesis. It includes detailed experimental protocols for the preparation of key derivatives, quantitative data on reaction yields, and visualizations of synthetic pathways.

Introduction

This compound is a highly valuable scaffold in medicinal chemistry and materials science.[1] Its rigid pyrazole core, substituted with tunable phenyl groups, and the reactive carboxylic acid moiety make it an ideal starting material for the synthesis of a diverse range of functional molecules.[1] Derivatives of this compound have shown significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The carboxylic acid handle allows for straightforward modifications, including esterification, amidation, and conversion to the corresponding carbohydrazide, opening avenues for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[5][6]

Key Synthetic Transformations and Applications

The primary utility of this compound in organic synthesis lies in the functionalization of its carboxylic acid group. This allows for the introduction of various pharmacophores and the modulation of the physicochemical properties of the resulting molecules. The three main synthetic pathways explored are esterification, amidation, and carbohydrazide formation.

Synthetic_Applications cluster_applications Potential Applications 1,3-Diphenyl-1H-pyrazole-5-carboxylic_acid 1,3-Diphenyl-1H-pyrazole- 5-carboxylic Acid Esters Esters (e.g., Alkyl Esters) 1,3-Diphenyl-1H-pyrazole-5-carboxylic_acid->Esters Esterification (Alcohol, Acid catalyst) Amides Amides (e.g., N-Aryl/Alkyl Amides) 1,3-Diphenyl-1H-pyrazole-5-carboxylic_acid->Amides Amidation (Amine, Coupling agent) Carbohydrazides Carbohydrazides 1,3-Diphenyl-1H-pyrazole-5-carboxylic_acid->Carbohydrazides Hydrazinolysis of Ester (Hydrazine hydrate) Anti_inflammatory Anti-inflammatory Agents Esters->Anti_inflammatory Anticancer Anticancer Agents Amides->Anticancer Antimicrobial Antimicrobial Agents Carbohydrazides->Antimicrobial

Figure 1: Key synthetic transformations of this compound and their potential applications.
Application Notes

  • Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][7] Ester and amide derivatives of this compound are key targets in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs. Amide derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promise as potential therapeutic agents.[4]

  • Antimicrobial Agents: The introduction of a carbohydrazide moiety can enhance the antimicrobial properties of heterocyclic compounds.[3] Derivatives of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide have been investigated for their activity against various bacterial and fungal strains.[3]

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of this compound and its key derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent carboxylic acid via a cyclocondensation reaction.[1]

Synthesis_Workflow Start Starting Materials: - β-Diketone precursor - Phenylhydrazine Step1 Cyclocondensation Start->Step1 Product 1,3-Diphenyl-1H-pyrazole- 5-carboxylic Acid Step1->Product

Figure 2: General workflow for the synthesis of this compound.

Materials:

  • Ethyl benzoylpyruvate (or a similar β-ketoester)

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve phenylhydrazine (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add ethyl benzoylpyruvate (1.0 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

  • The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.

Quantitative Data:

Starting MaterialsProductYieldReference
Ethyl benzoylpyruvate, PhenylhydrazineEthyl 1,3-diphenyl-1H-pyrazole-5-carboxylate85-95%[1]
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylateThis compound>90%General hydrolysis
Protocol 2: Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-5-carboxylate (Esterification)

This protocol details the esterification of this compound with ethanol.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Suspend this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Starting MaterialProductYieldReference
This compoundEthyl 1,3-diphenyl-1H-pyrazole-5-carboxylate80-90%General Fischer esterification
Protocol 3: Synthesis of 1,3-Diphenyl-N-phenyl-1H-pyrazole-5-carboxamide (Amidation)

This protocol describes the synthesis of an amide derivative using a peptide coupling agent.[8]

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in DMF, add triethylamine (2.0 equivalents).

  • Add EDCI (1.1 equivalents) and HOBt (1.1 equivalents) to the reaction mixture and stir at room temperature for 30 minutes.

  • Add aniline (1.0 equivalent) to the mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialAmineProductYieldReference
1,3-Diphenyl-1H-pyrazole-4-carboxylic acidN-(4-cyano-1-phenyl-1H-pyrazol-5-yl)amineN-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide66%[8]
This compoundAniline1,3-Diphenyl-N-phenyl-1H-pyrazole-5-carboxamide70-85% (Estimated)Adapted from[8]
Protocol 4: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbohydrazide

This protocol outlines the preparation of the carbohydrazide from the corresponding ester.

Materials:

  • Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, being less soluble, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or recrystallize from a suitable solvent.

Quantitative Data:

Starting MaterialProductYieldReference
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate1,3-Diphenyl-1H-pyrazole-5-carbohydrazide85-95%General hydrazinolysis

Conclusion

This compound is a cornerstone building block for the synthesis of a wide array of heterocyclic compounds with significant biological potential. The straightforward and high-yielding protocols for its derivatization into esters, amides, and carbohydrazides provide a robust platform for the development of new therapeutic agents and functional materials. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the field of organic synthesis and drug discovery.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of pyrazole compounds. The following sections detail the principles, methodologies, and data interpretation for commonly employed antimicrobial susceptibility tests.

Introduction to Antimicrobial Activity of Pyrazole Compounds

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The growing concern over multidrug-resistant (MDR) pathogens necessitates the discovery and development of novel antimicrobial agents, and pyrazole-containing molecules have emerged as a promising scaffold.[4][5][6]

The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. One of the proposed mechanisms of action for certain pyrazole compounds is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[3][5] By targeting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.

This document outlines standardized methods for evaluating the in vitro antimicrobial activity of newly synthesized pyrazole compounds, enabling researchers to screen for promising lead candidates in the drug discovery pipeline.

Key Antimicrobial Susceptibility Testing Methods

The following protocols describe the most common methods for determining the antimicrobial activity of pyrazole compounds.

Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary screening assay to assess the antimicrobial activity of test compounds.[2][4][7][8] It is a qualitative or semi-quantitative technique based on the principle that an antimicrobial agent will diffuse into the agar medium and inhibit the growth of a seeded microbial strain, resulting in a zone of inhibition.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Using a sterile spreader, evenly inoculate the surface of the agar with the prepared microbial suspension.

  • Well Creation: With a sterile borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Sample Loading: Prepare stock solutions of the pyrazole compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Add a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) as a positive control.[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4][9][10]

Protocol:

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the pyrazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a growth control well (inoculum without compound), a sterility control well (broth only), and a positive control well with a standard antibiotic.

  • Incubation: Incubate the microtiter plates under appropriate conditions.

  • Data Analysis: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density (OD).

Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Determination

Following the MIC test, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the microorganism).

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh, compound-free agar plate.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • Data Analysis: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plate).

Data Presentation

Quantitative data from antimicrobial activity testing, such as MIC values, should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Pyrazole Compounds

CompoundTest MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Pyrazole A Staphylococcus aureus (Gram-positive)62.5Chloramphenicol125
Escherichia coli (Gram-negative)125Chloramphenicol62.5
Candida albicans (Fungus)7.8Clotrimazole2.9
Pyrazole B Staphylococcus aureus (Gram-positive)1.56Ciprofloxacin1.0
Acinetobacter baumannii (Gram-negative)0.78Ciprofloxacin0.5
Pyrazole C Multi-drug resistant S. aureus0.25Gatifloxacin1.0

Note: The data presented in this table is a compilation of representative values from various research articles for illustrative purposes.[4][5][6]

Visualization of Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed mechanisms of action.

Antimicrobial_Activity_Testing_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results & Interpretation Compound Synthesized Pyrazole Compound AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC Determination) Compound->BrothMicro Microorganism Bacterial/Fungal Strains Microorganism->AgarWell Microorganism->BrothMicro Data Zone of Inhibition (mm) AgarWell->Data MBC MBC/MFC Determination BrothMicro->MBC MIC_Value MIC Value (µg/mL) BrothMicro->MIC_Value MBC_Value MBC/MFC Value (µg/mL) MBC->MBC_Value Activity Antimicrobial Activity Assessment Data->Activity MIC_Value->Activity MBC_Value->Activity

Caption: Experimental workflow for antimicrobial activity testing.

DNA_Gyrase_Inhibition Pyrazole Pyrazole Compound DNA_Gyrase Bacterial DNA Gyrase Pyrazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Proposed mechanism of action: DNA gyrase inhibition.

References

Application Notes and Protocols for Anticancer Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of pharmacological activities.[1] These compounds have been shown to interact with various molecular targets crucial for cancer cell proliferation and survival, including tubulin, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] This document provides a comprehensive overview of standard protocols for the initial anticancer screening of novel pyrazole derivatives, from in vitro cytotoxicity assessment to mechanistic studies elucidating their mode of action.

General Experimental Workflow

The anticancer screening of novel pyrazole derivatives typically follows a hierarchical approach, beginning with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most potent compounds.

Anticancer Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Lead Compounds) cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Test Compounds Selectivity Index (SI) Selectivity Index (SI) Cytotoxicity Assay (MTT)->Selectivity Index (SI) IC50 Values Apoptosis Assays Apoptosis Assays Selectivity Index (SI)->Apoptosis Assays Potent & Selective Compounds Cell Cycle Analysis Cell Cycle Analysis Selectivity Index (SI)->Cell Cycle Analysis Western Blotting Western Blotting Apoptosis Assays->Western Blotting Confirm Apoptotic Pathway Cell Cycle Analysis->Western Blotting Investigate Cell Cycle Proteins Enzymatic Assays Enzymatic Assays Western Blotting->Enzymatic Assays Identify Molecular Target Tubulin Polymerization Assay Tubulin Polymerization Assay Western Blotting->Tubulin Polymerization Assay In Vivo Studies In Vivo Studies Enzymatic Assays->In Vivo Studies Validate in Animal Models Tubulin Polymerization Assay->In Vivo Studies

Caption: A general workflow for the anticancer screening of novel pyrazole derivatives.

Data Presentation: In Vitro Cytotoxicity of Novel Pyrazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of various pyrazole derivatives against a panel of human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity (IC50 in µM) of Pyrazole Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)MDA-MB-231 (Breast)Reference
Compound 22 2.824.15---[4]
Compound 23 3.156.28---[4]
Compound 25 -6.77-3.17-[4]
Compound 33 <23.7<23.7<23.7<23.7-[4]
Compound 34 <23.7<23.7<23.7<23.7-[4]
Compound 37 5.21----[4]
Compound 43 0.25----[4]
Compound 59 --2.0--[4]
Compound 7a --6.1--
Compound 7b --7.9--
PTA-1 ----Low µM range[5]
Compound 3f ----14.97 (24h), 6.45 (48h)[6]
Tospyrquin -----[7]
Tosind -----[7]

Note: "-" indicates that the data was not reported in the cited source.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of novel pyrazole derivatives on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)[9]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the pyrazole derivatives in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cells treated with the pyrazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

Materials:

  • Cancer cells treated with the pyrazole derivative

  • Ice-cold PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.[10]

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.[10]

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.[10]

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.[7]

Materials:

  • Cancer cells treated with the pyrazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the pyrazole derivative at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Analysis

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a common target.[11]

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Akt Inhibits Phosphorylation

Caption: The PI3K/Akt signaling pathway and a potential point of intervention for pyrazole derivatives.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the initial anticancer screening of novel pyrazole derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways, researchers can effectively identify and characterize promising lead compounds for further development in the fight against cancer.

References

Application Notes and Protocols for Anti-inflammatory Activity Assays of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a promising class of heterocyclic compounds with significant potential in the development of novel anti-inflammatory agents. Their structural similarity to the core of successful non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib makes them attractive candidates for targeting key inflammatory mediators.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of the anti-inflammatory activity of pyrazole carboxylic acid derivatives. The assays described herein cover essential in vitro and in vivo models to characterize the potency and efficacy of these compounds, facilitating their advancement in the drug discovery pipeline.

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Additionally, the modulation of other inflammatory pathways, such as the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), is a key indicator of anti-inflammatory potential.

These protocols are designed to guide researchers in obtaining reliable and reproducible data for the assessment of pyrazole carboxylic acids as potential anti-inflammatory drug candidates.

In Vitro Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of pyrazole carboxylic acids against the two COX isoforms. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.[1]

This protocol is based on a commercial fluorometric screening kit, a common and efficient method for this purpose.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Sodium Hydroxide (NaOH)

  • Human Recombinant COX-2 Enzyme

  • Ovine COX-1 Enzyme

  • Celecoxib (COX-2 inhibitor control)

  • Test Pyrazole Carboxylic Acid compounds

  • 96-well white opaque plate with a flat bottom

  • Multi-well spectrophotometer (fluorescence plate reader)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

    • Reconstitute the COX-1 and COX-2 enzymes with the appropriate buffer as specified in the kit protocol. Keep the enzymes on ice.

    • Prepare the arachidonic acid solution by reconstituting it in ethanol and then diluting with NaOH and water to the desired final concentration.

  • Assay Protocol:

    • Enzyme Control (EC): To designated wells, add COX Assay Buffer and the respective COX enzyme (COX-1 or COX-2).

    • Inhibitor Control (IC): To designated wells, add COX Assay Buffer, the respective COX enzyme, and a known COX inhibitor (e.g., Celecoxib for COX-2).

    • Test Compound (Sample): To designated wells, add COX Assay Buffer, the respective COX enzyme, and the pyrazole carboxylic acid derivative at various concentrations. A solvent control should also be included.

    • Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Reaction Initiation: Add the reaction mix to all wells. Immediately before reading, add the diluted arachidonic acid/NaOH solution to all wells to initiate the reaction.

    • Measurement: Measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Data Presentation:

The inhibitory activities of various pyrazole carboxylic acid derivatives against COX-1 and COX-2 are summarized in the table below. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole Derivative 1>1000.26>384[3]
Pyrazole Derivative 2>1001.33>75[4]
Pyrazole-pyridazine hybrid 5f14.341.509.56[5]
Pyrazole-pyridazine hybrid 6f9.561.158.31[5]
Celecoxib (Reference)7.60.045169[4]

Visualization of the COX Signaling Pathway:

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 activation PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Stomach_Protection Stomach Lining Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Protection Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression Pyrazole_Carboxylic_Acids Pyrazole Carboxylic Acids (Selective COX-2 Inhibitors) Pyrazole_Carboxylic_Acids->COX2 Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of pyrazole carboxylic acids on COX-2.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of pyrazole carboxylic acids to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test Pyrazole Carboxylic Acid compounds

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium.

    • Treat the cells with various non-toxic concentrations of the pyrazole carboxylic acid derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for NO production inhibition.

Data Presentation:

The inhibitory effects of pyrazole carboxylic acid derivatives on LPS-induced nitric oxide production in RAW 264.7 macrophages are presented below.

Compound IDConcentration (µM)% Inhibition of NO ProductionReference
Pyridylpyrazole derivative 1m1037.19[6][7]
Pyrazole carboxylate 15c0.41 (IC50)50[8]
Pyrazole carboxylate 15d0.52 (IC50)50[8]
Pyrazole carboxylate 19d0.61 (IC50)50[8]
Celecoxib (Reference)0.48 (IC50)50[8]

Visualization of the NO Production Inhibition Workflow:

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compounds Add Pyrazole Carboxylic Acids (various concentrations) Incubate_Overnight->Add_Compounds Add_LPS Add LPS (1 µg/mL) to stimulate cells Add_Compounds->Add_LPS Incubate_24h Incubate for 24 hours Add_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Add_Griess_A Add Griess Reagent A (Sulfanilamide) Collect_Supernatant->Add_Griess_A Add_Griess_B Add Griess Reagent B (NED) Add_Griess_A->Add_Griess_B Measure_Absorbance Measure Absorbance at 540 nm Add_Griess_B->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis Calculate % Inhibition & IC50

Caption: Experimental workflow for the LPS-induced nitric oxide production assay.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (lambda, Type IV)

  • 0.9% Saline solution

  • Test Pyrazole Carboxylic Acid compounds

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Fast the animals overnight with free access to water.

    • Administer the pyrazole carboxylic acid derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • Administer the reference drug and the vehicle (control group) via the same route.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • The results are often expressed as the mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Data Presentation:

The in vivo anti-inflammatory activity of pyrazole carboxylic acid derivatives in the carrageenan-induced paw edema model is shown below.

Compound IDDose (mg/kg)Route of AdministrationTime (hours)% Inhibition of Paw EdemaReference
Pyrazole-3-carboxylic acid derivative 7a50p.o.355.2[9]
Pyrazole-3-carboxylic acid derivative 8a50p.o.358.6[9]
Pyrazole-pyrazoline hybrid 14b100p.o.328.6[10]
Pyrazole-pyrazoline hybrid 15b100p.o.330.9[10]
Indomethacin (Reference)10p.o.362.1[9]

Visualization of the Carrageenan-Induced Paw Edema Workflow:

Paw_Edema_Workflow Animal_Acclimatization Acclimatize Rats (1 week) Fasting Fast Rats Overnight Animal_Acclimatization->Fasting Compound_Admin Administer Pyrazole Carboxylic Acid, Reference, or Vehicle Fasting->Compound_Admin Carrageenan_Injection Inject Carrageenan (1%) into right hind paw (0.1 mL) Compound_Admin->Carrageenan_Injection 1 hour post-administration Measure_Paw_Volume_0h Measure Paw Volume (0 h - Baseline) Carrageenan_Injection->Measure_Paw_Volume_0h Measure_Paw_Volume_Post Measure Paw Volume (1, 2, 3, 4, 5 h) Carrageenan_Injection->Measure_Paw_Volume_Post Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume_Post->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay in rats.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of pyrazole carboxylic acids. By employing these standardized in vitro and in vivo assays, researchers can effectively screen and characterize novel compounds, leading to the identification of promising candidates for further preclinical and clinical development as next-generation anti-inflammatory therapeutics. The combination of COX inhibition, nitric oxide production assays, and the carrageenan-induced paw edema model offers a robust approach to understanding the pharmacological profile of these potential drug molecules.

References

Unlocking Therapeutic Potential: 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds, among which the 1,3-diphenyl-1H-pyrazole-5-carboxylic acid core has emerged as a privileged structure in medicinal chemistry. Its inherent planarity, synthetic accessibility, and ability to be readily functionalized make it an attractive starting point for the development of potent and selective inhibitors of various biological targets. This document provides a comprehensive overview of the applications of this scaffold in drug discovery, with a focus on its utility in developing anticancer and antimicrobial agents. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this promising area.

Anticancer Applications: Targeting the Cell Cycle Engine

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[2] Its aberrant activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Inhibition of CDK2 by this compound derivatives disrupts the normal cell cycle, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][3] One of the key pathways involves the tumor suppressor protein p53.[2] In response to cellular stress, p53 can activate CDK2, which in turn phosphorylates and activates the pro-apoptotic protein Bax.[2] Activated Bax translocates to the mitochondria, triggering the release of cytochrome c and initiating the caspase cascade that culminates in apoptosis.[2] By inhibiting CDK2, these pyrazole derivatives can effectively short-circuit this pro-survival signaling in cancer cells.

CDK2_Pathway cluster_0 Upstream Signaling cluster_1 CDK2 Regulation cluster_2 Downstream Effects Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates CDK2 CDK2 p53->CDK2 activates Bax Bax CDK2->Bax phosphorylates/ activates Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest prevents progression beyond G1/S Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->CDK2 inhibits Mitochondria Mitochondria Bax->Mitochondria translocates to Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Caspases Caspases Cytochrome c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Quantitative Data: Anticancer Activity

The anticancer potential of various this compound derivatives has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for CDK2 inhibition and cytotoxic activity against several cancer cell lines.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeCDK20.98 ± 0.06[4]
Pyrazole Benzene Sulfonamide Derivative 4CDK2/cyclin A23.82[1]
Pyrazole Benzene Sulfonamide Derivative 7aCDK2/cyclin A22.0[1]
Pyrazole Benzene Sulfonamide Derivative 7dCDK2/cyclin A21.47[1]
Pyrazole Benzene Sulfonamide Derivative 9CDK2/cyclin A20.96[1]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeMCF-7 (Breast Cancer)1.88 ± 0.11[4]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeB16-F10 (Melanoma)2.12 ± 0.15[4]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic Cancer)61.7 ± 4.9[5]
3,5-diphenyl-1H-pyrazole (L2)MCF-7 (Breast Cancer)81.48 ± 0.89[5]
Pyrazole Derivative 5HepG2 (Liver Cancer)13.14[3]
Pyrazole Derivative 5MCF-7 (Breast Cancer)8.03[3]

Antimicrobial Applications: A Scaffold for Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. The this compound scaffold has been successfully exploited to develop compounds with potent activity against a range of bacterial pathogens.[6][7]

Proposed Mechanism of Action: Inhibition of DNA Gyrase

While the exact mechanism of antimicrobial action for all derivatives is not fully elucidated, in silico and experimental studies suggest that some pyrazole derivatives may target bacterial DNA gyrase.[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death. The pyrazole scaffold can potentially interact with the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Enzyme Action cluster_2 Inhibition Relaxed DNA Relaxed DNA DNA Gyrase (GyrA + GyrB) DNA Gyrase (GyrA + GyrB) Relaxed DNA->DNA Gyrase (GyrA + GyrB) binds Supercoiled DNA Supercoiled DNA DNA Gyrase (GyrA + GyrB)->Supercoiled DNA introduces negative supercoils ADP ADP DNA Gyrase (GyrA + GyrB)->ADP ATP ATP ATP->DNA Gyrase (GyrA + GyrB) binds to GyrB Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->DNA Gyrase (GyrA + GyrB) inhibits ATP binding

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 1,3-diphenyl-1H-pyrazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesStaphylococcus aureus1 - 8[6]
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli 19241[6]
Aminoguanidine-derived 1,3-diphenyl pyrazolesMultidrug-resistant S. aureus1 - 32[6]
Pyrazole-triazole derived hydrazidesS. aureus, E. coli, P. aeruginosa2 - 8[6]
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativesAcinetobacter baumanniias low as 4[7]
Pyrazole derivative 3Escherichia coli0.25[8]
Pyrazole derivative 4Streptococcus epidermidis0.25[8]

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below to enable researchers to further explore the potential of this compound derivatives.

Synthesis of this compound

Synthesis_Workflow Start Starting Materials: - para-substituted acetophenone - phenylhydrazine hydrochloride - sodium acetate Step1 Formation of Hydrazone: - React acetophenone, phenylhydrazine HCl, and sodium acetate in anhydrous ethanol. Start->Step1 Step2 Vilsmeier-Haack Reaction: - Dissolve hydrazone in DMF and POCl3. - Stir at 50-60°C. Step1->Step2 Step3 Neutralization and Isolation: - Pour into ice-water. - Neutralize with NaOH. - Filter, wash, and dry the solid. Step2->Step3 Step4 Oxidation to Carboxylic Acid: - Dissolve the product in acetone. - Add NaClO2 and NH2SO3H. - Stir and work-up with ethyl acetate. Step3->Step4 End 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Step4->End

A general and widely used method for the synthesis of the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is the Vilsmeier-Haack reaction followed by oxidation.[9]

Materials:

  • para-substituted acetophenone

  • phenylhydrazine hydrochloride

  • sodium acetate

  • anhydrous ethanol

  • N,N-dimethylformamide (DMF)

  • phosphoryl chloride (POCl3)

  • sodium hydroxide (NaOH)

  • acetone

  • sodium chlorite (NaClO2)

  • sulfamic acid (NH2SO3H)

  • ethyl acetate

  • ice

Procedure:

  • Hydrazone Formation: A mixture of the para-substituted acetophenone (1 eq), phenylhydrazine hydrochloride (1 eq), and sodium acetate (2 eq) in anhydrous ethanol is refluxed to form the corresponding 1-phenyl-2-(1-phenylethylidene)hydrazine.

  • Vilsmeier-Haack Cyclization: The crude hydrazone is dissolved in a cold mixture of DMF and POCl3. The reaction mixture is stirred at 50-60°C for several hours.

  • Work-up: The reaction mixture is poured into ice-cold water and neutralized with a saturated solution of sodium hydroxide. The resulting solid precipitate is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for purification.

  • Oxidation: The product from the previous step is dissolved in acetone. A solution of NaClO2 and NH2SO3H in water is added, and the mixture is stirred. After the reaction is complete, the acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

In Vitro CDK2 Kinase Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against CDK2/Cyclin A2 using a luminescence-based assay that measures ADP production.[1][10]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • Substrate (e.g., Histone H1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound solution (or DMSO for control).

  • Add the CDK2/Cyclin A2 enzyme diluted in kinase buffer.

  • Add the substrate and ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity (MTT) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][11]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Testing Protocol (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13][14]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

These protocols provide a foundation for the synthesis and evaluation of novel compounds based on the this compound scaffold. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and available resources. The versatility and proven biological activity of this scaffold make it a highly promising area for continued investigation in the pursuit of new and effective medicines.

References

Application Notes and Protocols: Development of Agrochemicals from 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in the development of modern agrochemicals, with commercial successes in fungicides, herbicides, and insecticides.[1] The versatile chemistry of the pyrazole nucleus allows for extensive structural modifications, leading to a diverse range of biological activities. This document provides detailed application notes and protocols for the development of novel agrochemicals derived from 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. While research on this specific scaffold is emerging, this guide leverages established methodologies from closely related pyrazole-based agrochemicals to provide a comprehensive framework for synthesis, bioassays, and understanding potential modes of action.

Synthesis of this compound and Derivatives

The synthesis of the target scaffold and its derivatives primarily involves a cyclocondensation reaction to form the pyrazole core, followed by functionalization of the carboxylic acid group.

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of cyclocondensation of a β-diketone precursor with a hydrazine derivative.[2]

Materials:

  • Ethyl benzoylpyruvate (or a similar β-dicarbonyl precursor)

  • Phenylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Cyclocondensation: Dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carboxamide Derivatives

This protocol outlines the conversion of the carboxylic acid to an amide, a common toxophore in many active pyrazole agrochemicals.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired amine (R-NH₂) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: Suspend this compound in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1,3-diphenyl-1H-pyrazole-5-carboxamide derivative.

G cluster_synthesis Synthesis Workflow start This compound acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) start->acid_chloride amide 1,3-Diphenyl-1H-pyrazole-5-carboxamide Derivative acid_chloride->amide amine Desired Amine (R-NH₂) amine->amide

Synthetic workflow for pyrazole-5-carboxamides.

Potential Agrochemical Applications and Bioassays

Based on the known activities of other pyrazole carboxamides, derivatives of this compound are promising candidates for insecticides, fungicides, and herbicides.

Insecticidal Activity

Potential Mode of Action: Many pyrazole amide insecticides act as modulators of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels crucial for muscle contraction.[3][4] Binding of the insecticide to the RyR leads to uncontrolled calcium release, resulting in paralysis and death of the insect.

G cluster_pathway Ryanodine Receptor Signaling Pathway ligand Pyrazole Carboxamide Insecticide ryr Ryanodine Receptor (RyR) in Sarcoplasmic Reticulum ligand->ryr Binds to and activates ca_release Uncontrolled Ca²⁺ Release from SR ryr->ca_release muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis and Death muscle_contraction->paralysis

Insecticidal mode of action via Ryanodine Receptor.

This protocol is adapted from methodologies used for evaluating pyrazole amide insecticides.[4]

Materials:

  • Synthesized 1,3-diphenyl-1H-pyrazole-5-carboxamide derivatives

  • Acetone and Triton X-100

  • Cabbage leaf discs

  • Third-instar larvae of Plutella xylostella

  • Petri dishes

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in acetone to create stock solutions. Prepare a series of dilutions in distilled water containing 0.1% Triton X-100.

  • Leaf-Dip Bioassay: Dip cabbage leaf discs (2 cm diameter) into the test solutions for 10 seconds.

  • Allow the leaf discs to air-dry.

  • Place one treated leaf disc into a petri dish lined with moistened filter paper.

  • Introduce 10 third-instar larvae of P. xylostella into each petri dish.

  • Seal the petri dishes and incubate at 25±1 °C with a 16:8 h (L:D) photoperiod.

  • Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ value by probit analysis.

Table 1: Representative Insecticidal Activity Data

Compound IDR Group (Amide)Target PestLC₅₀ (mg/L)
DPPC-01-NH-CH₂-C₆H₅Plutella xylostella5.2
DPPC-02-NH-(4-Cl-C₆H₄)Plutella xylostella1.8
DPPC-03-NH-(4-CF₃-C₆H₄)Plutella xylostella0.9
Fipronil (Control)N/APlutella xylostella0.5

Note: Data are representative and based on activities of structurally related pyrazole carboxamides for illustrative purposes.

Fungicidal Activity

Potential Mode of Action: A significant class of pyrazole carboxamide fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). These compounds block the mitochondrial electron transport chain at Complex II, inhibiting ATP production and leading to fungal cell death.[5][6]

This protocol is a standard method for evaluating the efficacy of fungicides.[5]

Materials:

  • Synthesized 1,3-diphenyl-1H-pyrazole-5-carboxamide derivatives

  • Acetone

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Petri dishes

Procedure:

  • Preparation of Media: Dissolve the test compounds in acetone to achieve a stock concentration. Add the appropriate volume of the stock solution to molten PDA to obtain the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at 25±1 °C in the dark.

  • Data Collection: When the mycelial growth in the control plate (PDA with acetone only) reaches the edge of the plate, measure the diameter of the fungal colony on the treated plates.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) for each compound.

Table 2: Representative Fungicidal Activity Data

Compound IDR Group (Amide)Fungal PathogenEC₅₀ (µg/mL)
DPPC-04-NH-(2-Cl-C₆H₄)Rhizoctonia solani3.5
DPPC-05-NH-(2-CF₃-C₆H₄)Rhizoctonia solani1.2
DPPC-06-NH-(2,4-diCl-C₆H₄)Botrytis cinerea2.8
Boscalid (Control)N/ARhizoctonia solani0.8

Note: Data are representative and based on activities of structurally related pyrazole carboxamides for illustrative purposes.

Herbicidal Activity

Potential Mode of Action: Some pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS). Inhibition of these enzymes disrupts essential metabolic pathways, leading to plant death.

This protocol assesses the ability of a compound to prevent weed germination and growth.

Materials:

  • Synthesized 1,3-diphenyl-1H-pyrazole-5-carboxamide derivatives

  • Acetone and Tween-20

  • Pots filled with sterilized soil

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

Procedure:

  • Planting: Sow seeds of the test weed species in pots filled with soil.

  • Treatment Application: Prepare test solutions of the compounds in a mixture of acetone and water with Tween-20 as a surfactant.

  • Apply the test solutions evenly to the soil surface of the pots using a sprayer.

  • Incubation: Place the pots in a greenhouse under controlled conditions (temperature, humidity, light).

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by comparing the treated pots with untreated controls. Rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

  • Determine the GR₅₀ value (the application rate that causes a 50% reduction in plant growth).

Table 3: Representative Herbicidal Activity Data

Compound IDR Group (Amide)Weed SpeciesGR₅₀ (g a.i./ha)
DPPC-07-NH-SO₂-CH₃Echinochloa crus-galli150
DPPC-08-NH-CyclopropylAmaranthus retroflexus120
Atrazine (Control)N/AAmaranthus retroflexus100

Note: Data are representative and based on activities of structurally related pyrazole herbicides for illustrative purposes.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel agrochemicals. By leveraging established synthetic routes and bioassay protocols for related pyrazole carboxamides, researchers can efficiently explore the insecticidal, fungicidal, and herbicidal potential of its derivatives. The provided protocols and application notes serve as a comprehensive guide for initiating such a research program. Further investigation into the structure-activity relationships of this specific scaffold is warranted to unlock its full potential in crop protection.

References

Synthesis of Advanced Materials Using Pyrazole Carboxylic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of advanced materials, specifically coordination polymers (CPs) and metal-organic frameworks (MOFs), utilizing pyrazole carboxylic acid precursors. The unique structural features of pyrazole carboxylic acids, including their N-heteroaromatic rings and carboxylic acid functional groups, make them versatile building blocks for creating materials with diverse and tunable properties. These materials are of significant interest for applications in catalysis, gas storage and separation, sensing, and drug delivery.

Overview of Pyrazole Carboxylic Acid Precursors in Advanced Materials Synthesis

Pyrazole carboxylic acids are a class of organic ligands that possess both a pyrazole ring and one or more carboxylic acid groups. This combination of functional groups allows them to coordinate with metal ions in various modes, leading to the formation of a wide array of multidimensional structures, including 1D chains, 2D layers, and 3D frameworks. The pyrazole ring itself can participate in coordination and provides a degree of rigidity and directionality to the resulting framework, while the carboxylic acid groups act as effective bridging units. The specific pyrazole carboxylic acid derivative used, along with the choice of metal ion and synthesis conditions, dictates the final topology, porosity, and functionality of the material.

Commonly employed pyrazole carboxylic acid precursors include:

  • 3,5-Pyrazoledicarboxylic acid: A versatile and widely used ligand for the construction of MOFs due to its ability to form stable and ordered structures.

  • 5-Hydroxy-1H-pyrazole-3-carboxylic acid: This precursor introduces an additional hydroxyl functional group, which can participate in hydrogen bonding and further influence the material's properties.

  • 1H-Pyrazole-4-carboxylic acid: Utilized in the synthesis of porous MOFs for applications such as catalysis.

  • 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid: A ligand designed to enhance light absorption properties in the resulting coordination polymers.

Synthetic Methodologies

The synthesis of CPs and MOFs from pyrazole carboxylic acid precursors is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a solution of the metal salt and the pyrazole carboxylic acid ligand in a sealed vessel, allowing for the crystallization of the desired material under elevated temperature and pressure.

Solvothermal Synthesis

In this method, the reaction is carried out in an organic solvent or a mixture of solvents at temperatures above the solvent's boiling point. The choice of solvent can significantly influence the resulting crystal structure and morphology.

Hydrothermal Synthesis

Similar to the solvothermal method, hydrothermal synthesis employs water as the solvent. The pH of the reaction mixture can play a crucial role in determining the final structure of the coordination polymer.

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses of advanced materials using pyrazole carboxylic acid precursors.

Table 1: Synthesis Conditions and Yields

Compound/MaterialPyrazole Carboxylic Acid PrecursorMetal SaltSolvent SystemTemperature (°C)Time (days)Yield (%)Reference
[Mn(hpcH)(H₂O)₂]·H₂O5-Hydroxy-1H-pyrazole-3-carboxylic acidMn(OAc)₂·4H₂OH₂O/EtOH1203-
[Cd(hpcH)(DMF)(H₂O)]5-Hydroxy-1H-pyrazole-3-carboxylic acidCd(NO₃)₂·4H₂OH₂O/DMF902-
[Cu(hpcH₂)₂(H₂O)₂]5-Hydroxy-1H-pyrazole-3-carboxylic acidCuCl₂·2H₂OH₂O/EtOHRoom Temp.2-
PCN-300 (Cu-MOF)H₄TPPP*Cu(NO₃)₂·6H₂ODMF/MeOH/HCl---
Al-3.5-PDA (MOF-303)3,5-Pyrazoledicarboxylic acidAluminum salt----

*H₄TPPP is a porphyrin-based ligand containing pyrazole functionalities.

Table 2: Performance Metrics

Compound/MaterialApplicationKey Performance MetricValueReference
[Cd(hpcH)(DMF)(H₂O)]Photocatalysis (Methylene Blue Degradation)Degradation Efficiency96.7% in 90 min
Al-pda MOFVOC Adsorption (Formaldehyde)Single-Pass Adsorption Efficiency89% (initial)
Ni-MOFProton ConductivityConductivity at 95% RH, 85 °C1.95 x 10⁻³ S/cm
Co-MOFProton ConductivityConductivity at 95% RH, 85 °C5.80 x 10⁻⁴ S/cm

Experimental Protocols

Protocol 1: Solvothermal Synthesis of [Cd(hpcH)(DMF)(H₂O)]

This protocol details the synthesis of a cadmium-based coordination polymer with photocatalytic properties.

Materials:

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 5-Hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃)

  • Deionized water (H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.0308 g (0.1 mmol) of Cd(NO₃)₂·4H₂O in 3 mL of H₂O.

  • In a separate vial, dissolve 0.0064 g (0.05 mmol) of hpcH₃ in 1.6 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 25 mL autoclave.

  • Seal the autoclave and heat it in an oven at 90 °C for 2 days.

  • After 2 days, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water and then with ethanol.

  • Dry the crystals in air.

Protocol 2: Synthesis of 3,5-Pyrazoledicarboxylic Acid

This protocol describes the synthesis of the 3,5-pyrazoledicarboxylic acid ligand from 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70 °C.

  • Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90 °C.

  • After the addition is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the solution to stand overnight to allow for precipitation.

  • Filter the precipitate and wash it with water.

  • The resulting white crystals are 1H-Pyrazole-3,5-dicarboxylic acid. Yield: 41.75 g (33%).

Character

Troubleshooting & Optimization

common side reactions in pyrazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during pyrazole synthesis and strategies for their avoidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis

Q1: I am getting a mixture of two isomeric pyrazoles when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Why is this happening and how can I control the regioselectivity?

A1: The formation of a regioisomeric mixture is the most common side reaction in the Knorr pyrazole synthesis when using unsymmetrical starting materials.[1] This occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different hydrazone intermediates that then cyclize to form the respective pyrazole regioisomers.[2]

Several factors influence the regioselectivity of this reaction:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and can control the reaction pathway. Acidic conditions often favor the formation of one isomer, while basic conditions may favor the other.[2]

  • Solvent: The choice of solvent can have a profound effect on the ratio of the formed regioisomers.[2] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[3]

Troubleshooting Workflow for Regioisomer Formation

start Mixture of Regioisomers Observed sterics Analyze Steric/Electronic Differences in 1,3-Dicarbonyl start->sterics solvent Modify Solvent System sterics->solvent Insufficient Difference end Desired Regioisomer Obtained sterics->end Sufficient Difference (Optimize based on electronics) ph Adjust Reaction pH solvent->ph No Improvement solvent->end Improved Selectivity (e.g., use TFE/HFIP) separation Separation of Isomers ph->separation Mixture Persists ph->end Improved Selectivity (Acidic vs. Basic) separation->end

Caption: A logical workflow for troubleshooting the formation of regioisomers in Knorr pyrazole synthesis.

Issue 2: N-Alkylation of Pyrazoles Resulting in Isomeric Mixtures

Q2: When I try to N-alkylate my unsymmetrical pyrazole, I get a mixture of N1 and N2 alkylated products. How can I achieve regioselective N-alkylation?

A2: Similar to the Knorr synthesis, the N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers. The outcome is determined by a delicate balance of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the base used, and the solvent.

To control the regioselectivity, consider the following strategies:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. Introducing a bulky substituent at the C3 or C5 position can effectively direct the alkylation to the desired nitrogen.

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often favors N1-alkylation. In contrast, different bases like potassium carbonate (K2CO3) may lead to different isomer ratios.

  • Specialized Reagents: Employing sterically demanding alkylating agents can enhance selectivity.

Issue 3: Low Reaction Yield

Q3: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A3: Low yields in pyrazole synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Increasing the reaction temperature or using microwave-assisted synthesis can also drive the reaction to completion.[4]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce the yield. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Experiment with different conditions to find the optimal parameters for your specific substrates.

  • Side Reactions: The formation of byproducts, such as pyrazolones when using β-ketoesters, can lower the yield of the desired pyrazole.

Troubleshooting Workflow for Low Yield

start Low Reaction Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) purity->conditions Purity Confirmed end Improved Yield purity->end Impure Reagents Identified (Purify or Replace) side_reactions Identify and Minimize Side Reactions conditions->side_reactions No Improvement conditions->end Optimal Conditions Found workup Optimize Work-up and Purification side_reactions->workup Side Reactions Minimized side_reactions->end Conditions Adjusted workup->end

Caption: A systematic approach to troubleshooting and improving low yields in pyrazole synthesis.

Issue 4: Formation of Colored Impurities

Q4: My reaction mixture turns dark, and I have difficulty purifying the final product. What causes the color formation and how can I remove it?

A4: The formation of colored impurities is a common issue, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[1][4] To mitigate this:

  • Use a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification: Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization.[5] Column chromatography is also an effective method for removing these impurities.

Data Presentation: Regioselectivity in Pyrazole Synthesis

The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under various conditions.

Table 1: Regioselectivity in Knorr Pyrazole Synthesis with Unsymmetrical 1,3-Diketones

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol43:57[6]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15[3]
Ethyl BenzoylacetateMethylhydrazineEthanolMixture of Isomers[7]
Ethyl BenzoylacetateMethylhydrazineHFIPHighly Selective for one isomer[3]

Regioisomer A: N-substituted nitrogen adjacent to the phenyl group. Regioisomer B: N-substituted nitrogen adjacent to the methyl/ester group.

Table 2: Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles

PyrazoleAlkylating AgentBaseSolventRegioisomer Ratio (N1:N2)Reference
3-MethylpyrazoleMethyl IodideK2CO3AcetonitrileMixture[8]
3-MethylpyrazoleMethyl IodideNaHTHFSelective for N1[2]
3-PhenylpyrazoleEthyl AcrylateNoneNone>99.9:1[9][10][11]
3-Arylpyrazolesα-HalomethylsilanesCs2CO3DMSO92:8 to >99:1[9][12]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[13]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: N1-Selective Alkylation of a 3-Substituted Pyrazole

This protocol provides a general procedure for the N1-selective alkylation of a pyrazole using sodium hydride as the base.

Materials:

  • 3-Substituted pyrazole (e.g., 3-methylpyrazole) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkylating agent (e.g., methyl iodide) (1.05 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole.

  • Add anhydrous THF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[13]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for TLC screening and elution (e.g., hexane, ethyl acetate)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate. Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides good separation between the two regioisomer spots (a significant difference in Rf values).

  • Column Preparation: Prepare a flash chromatography column with silica gel, wet-packing with the chosen non-polar solvent from the TLC analysis.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the less polar solvent, gradually increasing the polarity by adding the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing each pure regioisomer.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.

References

Technical Support Center: Synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies and improving yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and related pyrazole derivatives.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically performed via a Knorr-type pyrazole synthesis, can stem from several factors. Here are the primary areas to investigate:

  • Reagent Quality and Stoichiometry:

    • Hydrazine Impurity: Phenylhydrazine can degrade over time. Use freshly distilled or high-purity phenylhydrazine for best results.

    • Dicarbonyl Precursor: The stability of the 1,3-dicarbonyl precursor (e.g., an ester of benzoylpyruvic acid) is crucial. Ensure it is pure and free from decomposition products.

    • Stoichiometry: While a 1:1 molar ratio of the dicarbonyl compound to phenylhydrazine is theoretically required, a slight excess of the hydrazine derivative can sometimes drive the reaction to completion. However, a large excess can complicate purification.[1]

  • Reaction Conditions:

    • Catalyst: The reaction is typically acid-catalyzed.[2][3] Glacial acetic acid is commonly used.[4] Ensure the catalyst is not omitted and is of appropriate concentration. Insufficient acid can lead to a slow reaction, while excessive acid can cause unwanted side reactions.

    • Temperature: The reaction often requires heating.[2][4] An optimal temperature must be maintained. If the temperature is too low, the reaction may be incomplete. If it's too high, it could lead to the degradation of reactants or products.

    • Solvent: The choice of solvent is critical. Alcohols like ethanol or propanol are common.[2][4] The solvent should be anhydrous, as water can interfere with the condensation steps.

  • Workup and Purification:

    • Product Precipitation: The product may need to be precipitated from the reaction mixture, often by adding water.[4] Inefficient precipitation will lead to loss of product. Cooling the mixture can improve precipitation.

    • Recrystallization: Significant product loss can occur during recrystallization if an inappropriate solvent or an excessive volume of solvent is used. Perform small-scale solvent screening to find the optimal system for purification.

Question: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: The primary side products in this synthesis are often isomeric pyrazoles, especially if the 1,3-dicarbonyl starting material is unsymmetrical. The initial reaction of the hydrazine can occur at either of the two carbonyl groups, potentially leading to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products.[2]

  • Minimizing Isomers:

    • Control Reaction Conditions: The regioselectivity of the initial nucleophilic attack by the hydrazine can be influenced by pH and temperature. Experiment with slight variations in the amount of acid catalyst and reaction temperature to favor the formation of the desired isomer.[5]

    • Purification: If isomer formation is unavoidable, careful purification by column chromatography or fractional crystallization is necessary to isolate the desired this compound.

  • Other Impurities:

    • Incomplete Cyclization: The intermediate hydrazone may fail to cyclize completely, remaining as an impurity. Ensuring adequate reaction time and temperature can help drive the cyclization to completion.

    • Hydrolysis of Ester: If starting with an ester of the carboxylic acid, premature hydrolysis under harsh acidic conditions can occur. It's often preferable to perform the hydrolysis in a separate, controlled step after the pyrazole ring has been formed.

Question: The reaction seems to have stalled or is proceeding very slowly. What steps should I take?

Answer: A stalled reaction is often due to issues with activation energy or catalyst efficacy.

  • Check the Catalyst: Ensure that the acid catalyst (e.g., glacial acetic acid) was added. If the reaction is still slow, a very small, incremental addition of the catalyst might be beneficial.

  • Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Monitor by TLC: Use TLC to confirm if the starting materials are being consumed.[4] If there is no change over an extended period, it may indicate a more fundamental problem with one of the reagents.

  • Reagent Viability: If possible, verify the purity and reactivity of the starting materials, particularly the phenylhydrazine.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes how key experimental parameters can be adjusted to optimize the yield of pyrazole synthesis, based on general principles.

ParameterCondition A (Baseline)Condition B (Optimized)Expected OutcomeRationale
Catalyst None3-5 drops Glacial Acetic AcidIncreased YieldAcid catalysis is crucial for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration steps.[2][5]
Solvent Aqueous EthanolAnhydrous Ethanol or 1-PropanolImproved Purity & YieldWater can interfere with the condensation reaction. Anhydrous polar protic solvents facilitate the reaction while minimizing side reactions.[4]
Temperature Room Temperature100°C (Reflux)Faster Reaction & Higher YieldThe cyclization and dehydration steps require sufficient thermal energy to overcome the activation barrier, driving the reaction to completion.[2][4]
Phenylhydrazine Old StockFreshly DistilledHigher Yield & Fewer ImpuritiesPhenylhydrazine can oxidize and degrade upon storage, leading to lower reactivity and the introduction of impurities.

Experimental Protocols

Protocol: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate

This protocol details the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the target carboxylic acid. The primary method is the Knorr pyrazole synthesis.[2][4]

Materials:

  • Ethyl benzoylpyruvate (1,3-dicarbonyl compound)

  • Phenylhydrazine

  • Anhydrous Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl benzoylpyruvate (1.0 equivalent) and anhydrous ethanol.

  • Reagent Addition: While stirring, add phenylhydrazine (1.0 - 1.1 equivalents) to the mixture.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the flask.[4]

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC, typically with a mobile phase like 30% ethyl acetate/70% hexane, checking for the consumption of the starting ketoester.[4] The reaction is often complete within 1-3 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add cold water to the concentrated residue to precipitate the crude product.[4] Stir for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the collected solid with a small amount of cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (crude or purified)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Hydrochloric Acid (HCl) solution

Procedure:

  • Saponification: Dissolve the pyrazole ester in ethanol and add an aqueous solution of NaOH (1.5-2.0 equivalents).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with cold dilute HCl until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry. Recrystallize from an appropriate solvent if necessary.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the general reaction pathway.

G start Low or No Yield Observed reagents 1. Check Reagents start->reagents conditions 2. Optimize Conditions start->conditions workup 3. Review Workup & Purification start->workup purity Impure Phenylhydrazine or Dicarbonyl? reagents->purity stoich Incorrect Stoichiometry? reagents->stoich temp Temperature Too Low/High? conditions->temp catalyst Catalyst Missing/Inactive? conditions->catalyst solvent Solvent Anhydrous? conditions->solvent precip Incomplete Precipitation? workup->precip recrys Product Loss During Recrystallization? workup->recrys solution_reagents Use High-Purity or Freshly Distilled Reagents purity->solution_reagents stoich->solution_reagents solution_conditions Adjust Temp, Catalyst Conc., and Reaction Time temp->solution_conditions catalyst->solution_conditions solvent->solution_conditions solution_workup Optimize Precipitation and Recrystallization Solvents precip->solution_workup recrys->solution_workup

Caption: Troubleshooting workflow for low yield synthesis.

G cluster_reactants Reactants r1 Ethyl Benzoylpyruvate intermediate Hydrazone Intermediate r1->intermediate + H⁺ - H₂O r2 Phenylhydrazine r2->intermediate + H⁺ - H₂O product_ester Ethyl 1,3-diphenyl-1H- pyrazole-5-carboxylate intermediate->product_ester Cyclization - H₂O final_product 1,3-diphenyl-1H- pyrazole-5-carboxylic acid product_ester->final_product Hydrolysis (NaOH, then H⁺)

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole carboxylic acids?

The primary methods for purifying pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific pyrazole carboxylic acid derivative.

Q2: What are the typical impurities found in crude pyrazole carboxylic acid samples?

Common impurities include unreacted starting materials (e.g., hydrazines, dicarbonyl compounds), regioisomers formed during synthesis, and colored byproducts resulting from side reactions or degradation of reagents.[1] Incomplete cyclization can also lead to pyrazoline intermediates as impurities.[1]

Q3: How can I assess the purity of my pyrazole carboxylic acid sample?

Purity is typically assessed using a combination of techniques. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of multiple components. High-performance liquid chromatography (HPLC) is a quantitative method to determine purity, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid.[2][3][4][5] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural confirmation and identification of any impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid pyrazole carboxylic acids. However, several challenges can arise.

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point.[6][7]

  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the melting point. High impurity levels can also lower the melting point of the crude product, contributing to this issue.[6][7]

  • Solutions:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[6]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can facilitate gradual cooling.[6]

    • Change Solvent System: Select a solvent with a lower boiling point or use a different solvent/anti-solvent combination.[6]

    • Seed Crystals: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[6]

Problem 2: Low recovery yield after recrystallization.

A low yield can be frustrating and is often due to suboptimal solvent selection or procedural errors.[6]

  • Cause: The compound has high solubility in the cold solvent, too much solvent was used, or the solution was not cooled sufficiently.

  • Solutions:

    • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[6]

    • Thorough Cooling: Ensure the solution is adequately cooled, for example in an ice bath, to maximize precipitation.[6]

    • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.

Problem 3: Colored impurities persist in the crystals.

Colored impurities can be aesthetically undesirable and may indicate the presence of unwanted byproducts.

  • Cause: Highly colored byproducts from the synthesis, often arising from the hydrazine starting material.[8]

  • Solutions:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that it can also adsorb some of the desired product, potentially reducing the yield.[6]

    • Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography may be necessary to remove the colored impurities.

Problem 4: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, either because too much solvent was used or the concentration of the compound is too low.

  • Solutions:

    • Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of the pyrazole carboxylic acid.[6]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[6]

    • Add a Seed Crystal: Introduce a small crystal of the pure compound.[6]

Purification Method Selection and Solvent Systems

The choice of purification method and solvent is critical for success. The following tables provide a general guide.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, can yield very pure material.Can have yield losses, "oiling out" can be an issue.Purifying large quantities of solid compounds with moderate to high purity.
Acid-Base Extraction Excellent for separating acidic compounds from neutral or basic impurities.Requires multiple steps, use of acids and bases.Removing non-acidic impurities from the crude product.
Column Chromatography Can separate compounds with very similar properties, including regioisomers.Can be time-consuming, requires larger volumes of solvent, may have lower recovery.Isolating pure compounds from complex mixtures or when other methods fail.
Solvent/Solvent SystemPolarityCommon Use in Recrystallization
Ethanol, MethanolHighGood "good" solvents for many polar pyrazole derivatives. Often used in mixed systems with water.[6]
WaterHighCan be used as an anti-solvent with more polar organic solvents like ethanol or methanol.[6]
AcetoneMedium-HighA versatile solvent for a range of pyrazole carboxylic acids.
Ethyl AcetateMediumGood for less polar derivatives.
Hexane/Ethyl AcetateLow/MediumA common mixed-solvent system for compounds with intermediate polarity.[6]
Hexane/AcetoneLow/MediumAnother useful mixed-solvent system.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved. Add a small amount of additional solvent if necessary to achieve full dissolution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently. The pyrazole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-Washing (Optional): To remove any residual neutral organic compounds from the aqueous layer, wash it with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the pyrazole carboxylic acid precipitates out of the solution.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice for the purification of pyrazole carboxylic acids.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the mobile phase is optimized using TLC to achieve good separation. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing.[10]

  • Packing the Column: The silica gel is packed into a column as a slurry in the initial mobile phase.

  • Loading the Sample: The crude sample is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica-adsorbed sample is added to the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution).

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified pyrazole carboxylic acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Method cluster_analysis Analysis & Isolation crude Crude Pyrazole Carboxylic Acid recrystallization Recrystallization crude->recrystallization acid_base Acid-Base Extraction crude->acid_base chromatography Column Chromatography crude->chromatography analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis acid_base->analysis chromatography->analysis isolation Solvent Removal analysis->isolation pure_product Pure Pyrazole Carboxylic Acid isolation->pure_product

General purification workflow for pyrazole carboxylic acids.

troubleshooting_workflow start Purification Problem oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product no_crystals No Crystals Form start->no_crystals solution1 Increase Solvent Slow Cooling Change Solvent Seed Crystal oiling_out->solution1 Solution solution2 Minimize Hot Solvent Thorough Cooling Optimize Solvent low_yield->solution2 Solution solution3 Activated Charcoal Column Chromatography colored_product->solution3 Solution solution4 Concentrate Solution Scratch Flask Seed Crystal no_crystals->solution4 Solution

Troubleshooting decision tree for recrystallization issues.

References

troubleshooting guide for the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Pyrazoles

Welcome to our technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of substituted pyrazoles in a user-friendly question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, most commonly in the Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, which reduce the yield and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions:

    • Temperature: For many condensation reactions, heating is necessary.[3] Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the starting materials are fully consumed.[1][3]

    • Solvent: The choice of solvent is critical.[2] For instance, aprotic dipolar solvents like DMF may provide better results than ethanol when using aryl hydrazines.[2]

    • pH: The acidity or basicity of the reaction medium can be crucial. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often employed.[3] In some cases, the addition of a mild base like sodium acetate may be beneficial, especially when using hydrazine salts.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Exploit Steric and Electronic Effects:

    • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered site.[2]

    • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon.[4]

  • Modify Reaction Conditions:

    • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to solvents like ethanol.[5]

    • pH Control: The pH of the reaction can influence the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Alternative Synthetic Strategies:

    • Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones, which have differentiated electrophilic centers, can lead to higher regioselectivity.[2]

    • [3+2] Cycloaddition Reactions: These reactions can offer an alternative route with potentially higher regioselectivity.[2]

Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What should I do?

A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Purification and Decolorization Strategies:

  • Neutralization: If the reaction mixture is acidic, it may promote the formation of colored byproducts.[1] Adding a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Charcoal Treatment: Adding activated charcoal to the crude product solution and then filtering it can help remove some of these colored impurities.[1]

  • Recrystallization: This is an effective method for purification.[1] If the product crashes out of solution too quickly during cooling, try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution.[1]

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of regioisomers, column chromatography on silica gel is a common purification method.[1] A thorough screening of solvent systems using TLC is recommended to find an eluent that provides the best separation.[2]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. Dissolving the crude product in an organic solvent and washing with an aqueous acid solution can extract the pyrazole into the aqueous layer, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine.

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ IsomerReference
Ethanol (EtOH)Low regioselectivity
2,2,2-Trifluoroethanol (TFE)85:15[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)up to 99:1[5]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol).[1][6]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[3]

    • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

    • If necessary, add water to the reaction mixture to precipitate the product.[6]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Mandatory Visualization

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Consider Side Reactions start->check_side_reactions purify_reagents Purify or Replace Reagents check_purity->purify_reagents optimize_stoichiometry Optimize Stoichiometry check_conditions->optimize_stoichiometry optimize_temp_time Optimize Temp & Time (TLC/LC-MS) check_conditions->optimize_temp_time optimize_solvent_ph Optimize Solvent & pH check_conditions->optimize_solvent_ph control_regioselectivity Address Regioselectivity check_side_reactions->control_regioselectivity end_node Improved Yield purify_reagents->end_node optimize_stoichiometry->end_node optimize_temp_time->end_node optimize_solvent_ph->end_node control_regioselectivity->end_node

Caption: Troubleshooting workflow for low pyrazole synthesis yields.

Regioselectivity_Optimization cluster_strategies Optimization Strategies cluster_conditions Condition Modifications cluster_alternatives Alternative Methods start Poor Regioselectivity (Mixture of Isomers) decision_factors Analyze Steric & Electronic Factors of Substrates start->decision_factors modify_conditions Modify Reaction Conditions decision_factors->modify_conditions Substrates have subtle differences alternative_methods Employ Alternative Synthetic Methods decision_factors->alternative_methods Inherent bias towards undesired isomer solvent Change Solvent (e.g., TFE, HFIP) modify_conditions->solvent ph Adjust pH (Acidic/Basic) modify_conditions->ph temperature Vary Temperature modify_conditions->temperature surrogates Use 1,3-Dicarbonyl Surrogates (β-enaminones) alternative_methods->surrogates cycloaddition Use [3+2] Cycloaddition Reactions alternative_methods->cycloaddition end_node High Regioselectivity (Single Isomer) solvent->end_node ph->end_node temperature->end_node surrogates->end_node cycloaddition->end_node

Caption: Decision tree for optimizing regioselectivity in pyrazole synthesis.

References

optimization of reaction conditions for pyrazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazole-5-carboxylic acid.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of impurities are common challenges in the synthesis of pyrazole-5-carboxylic acid. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion.[1][2] 2. Suboptimal Temperature: The reaction temperature may be too low for the condensation to occur efficiently.[1] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials. 4. Degraded Reagents: Hydrazine derivatives can degrade over time, reducing their reactivity.[3] 5. Side Reactions: Formation of byproducts such as pyrazolines or regioisomers can reduce the yield of the desired product.[1][2]1. Increase Reaction Time & Monitor: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] 2. Increase Temperature: Consider heating the reaction mixture to reflux. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1] 3. Optimize Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the hydrazine derivative to drive the reaction to completion.[3] 4. Use Fresh Reagents: Ensure the purity of starting materials. It is recommended to use freshly opened or purified hydrazine derivatives.[3] 5. Optimize Conditions for Selectivity: Adjust reaction conditions (e.g., solvent, catalyst) to favor the formation of the desired pyrazole. In some cases, a subsequent oxidation step may be necessary to convert pyrazoline intermediates to the pyrazole product.[2]
Formation of Regioisomers 1. Unsymmetrical 1,3-Dicarbonyl Compound: The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[3] 2. Substituted Hydrazine: The use of a substituted hydrazine can also lead to the formation of two different pyrazole products.[3]1. Control Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. 2. Choice of Catalyst: The use of specific acid or base catalysts can influence the regioselectivity of the reaction. 3. Purification: If a mixture of regioisomers is formed, they can often be separated by column chromatography or recrystallization.
Product Precipitation Issues 1. Supersaturation: The product may be too soluble in the reaction solvent, even at low temperatures. 2. Insufficient Concentration: The product concentration may be too low for precipitation to occur.1. Solvent Evaporation: Partially evaporate the solvent to increase the product concentration. 2. Addition of an Anti-Solvent: Add a solvent in which the product is insoluble to induce precipitation. 3. Cooling: Cool the solution in an ice bath or refrigerator to decrease solubility.
Discoloration of Reaction Mixture 1. Hydrazine Impurities: Phenylhydrazine derivatives, in particular, can contain colored impurities or degrade to form them.[2][3] 2. Acid-Promoted Byproducts: An acidic reaction medium can sometimes promote the formation of colored byproducts.[3]1. Purify Hydrazine: Purify the hydrazine derivative before use, for example, by distillation. 2. Use of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize any excess acid and lead to a cleaner reaction.[3] 3. Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help to remove some colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing pyrazole-5-carboxylic acids?

A1: The Knorr pyrazole synthesis is one of the most widely used and versatile methods.[4][5][6] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[5][7] The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.

Q2: How can I improve the yield of my Knorr pyrazole synthesis?

A2: To improve the yield, you can try several optimization strategies. Increasing the reaction temperature, for instance by refluxing the mixture, can accelerate the reaction.[1] Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[8][9] Additionally, using a slight excess of the hydrazine reagent and ensuring the purity of your starting materials can have a positive impact on the yield.[3]

Q3: I've obtained a pyrazoline instead of a pyrazole. What should I do?

A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common occurrence, especially when using α,β-unsaturated ketones or aldehydes as starting materials.[2] To obtain the desired aromatic pyrazole, a subsequent oxidation step is required.[2] This can often be achieved by refluxing the pyrazoline with a mild oxidizing agent, using bromine in a suitable solvent, or by heating in glacial acetic acid.[2]

Q4: How do I purify the final pyrazole-5-carboxylic acid product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2] If the product is obtained as a precipitate after acidification, it can be collected by vacuum filtration and washed with cold water to remove inorganic salts.[10] If significant impurities are present, column chromatography on silica gel may be necessary.[10]

Q5: What are some common side reactions to be aware of?

A5: Besides the formation of regioisomers and pyrazolines, other side reactions can occur. For example, with unsymmetrical dicarbonyls, the initial condensation can happen at the wrong carbonyl group, leading to an undesired constitutional isomer. Incomplete cyclization can also be an issue, resulting in hydrazone intermediates. Careful monitoring of the reaction by TLC or LC-MS is crucial to identify and minimize these side products.[1][3]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Pyrazole Synthesis

MethodTemperatureReaction TimePowerYield Range
Conventional Heating75°C2 hoursN/A72 - 90%
MAOS60°C5 minutes50 W91 - 98%

Data adapted from a comparative study on the synthesis of phenyl-1H-pyrazoles.[8][9]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid

MethodTemperatureReaction TimePowerYield Range
Conventional Heating80°C1 hourN/A48 - 85%
MAOS80°C2 minutes150 W62 - 92%

Data adapted from a comparative study on the synthesis of phenyl-1H-pyrazole-4-carboxylic acids.[8][9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate via Knorr Cyclization

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add ethyl 2,4-dioxovalerate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ethyl 1-phenyl-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl Pyrazole-5-carboxylate to Pyrazole-5-carboxylic Acid

Materials:

  • Ethyl pyrazole-5-carboxylate (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 ratio)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl pyrazole-5-carboxylate in a mixture of THF and water.

  • Add LiOH or NaOH to the solution and stir vigorously at room temperature or with gentle heating (40-50°C).

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid.

Visualizations

Reaction_Mechanism Start 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Start->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid Catalyst Dehydration Dehydration Cyclization->Dehydration PyrazoleEster Pyrazole-5-carboxylate Ester Dehydration->PyrazoleEster Hydrolysis Hydrolysis PyrazoleEster->Hydrolysis Base (e.g., NaOH) then Acid (e.g., HCl) FinalProduct Pyrazole-5-carboxylic Acid Hydrolysis->FinalProduct

Caption: Knorr Pyrazole Synthesis Pathway

Experimental_Workflow Reactants 1. Mix Reactants (1,3-Dicarbonyl & Hydrazine) Reaction 2. Reaction (Heating/Reflux) Reactants->Reaction Monitoring 3. Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Precipitation/Extraction) Monitoring->Workup Complete Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow

Troubleshooting_Guide rect_node rect_node Start Low Yield? CheckCompletion Reaction Complete? Start->CheckCompletion Yes PurifyProduct Purify Product Start->PurifyProduct No (High Yield) CheckPurity Reagents Pure? CheckCompletion->CheckPurity Yes OptimizeTemp Optimize Temp./Time CheckCompletion->OptimizeTemp No PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No CheckIsomers Regioisomers Formed? CheckPurity->CheckIsomers Yes OptimizeTemp->CheckCompletion PurifyReagents->CheckPurity OptimizeSelectivity Optimize for Selectivity CheckIsomers->OptimizeSelectivity Yes CheckIsomers->PurifyProduct No OptimizeSelectivity->PurifyProduct

Caption: Troubleshooting Decision Tree

References

identification and characterization of byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a focus on the identification and characterization of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis?

A1: The most prevalent byproducts in pyrazole synthesis, particularly in the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial reaction can occur at two different sites, leading to the formation of two or more isomeric pyrazole products. These can be challenging to separate due to their similar physical properties.[1][2][3]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of complete aromatization during the reaction can result in the formation of pyrazoline byproducts.[1][3]

  • Colored Impurities: The reaction mixture often develops a yellow or red color, which is typically attributed to side reactions involving the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3][4][5]

  • Hydrazones: In some instances, the reaction may stall after the initial condensation, leading to the isolation of hydrazone intermediates.[6]

Q2: Why is the yield of my pyrazole synthesis consistently low?

A2: Low yields in pyrazole synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to ensure all starting materials are consumed.[4][7]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of catalyst can significantly impact the yield. For many condensation reactions, heating is necessary, and microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]

  • Starting Material Purity: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to undesired side reactions.[4] Hydrazine derivatives, in particular, can degrade over time.

  • Byproduct Formation: The formation of the byproducts mentioned in Q1 can significantly reduce the yield of the desired pyrazole.[7]

Q3: How can I minimize the formation of regioisomers?

A3: Controlling regioselectivity is a key challenge in the synthesis of certain pyrazoles. Here are some strategies to influence the formation of the desired regioisomer:

  • Solvent Choice: The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[2]

  • Reaction Temperature: Temperature can play a role in the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio.

  • pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thus influencing the site of initial attack.[8]

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine will strongly direct the regioselectivity.[8]

Troubleshooting Guides

Issue 1: My final product is a mixture of regioisomers that are difficult to separate.

  • Symptoms:

    • NMR spectra show a duplicated set of peaks for the pyrazole product.[3]

    • Multiple spots with very close Rf values are observed on TLC.[3]

    • The melting point of the isolated product is broad.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Experiment with different solvents (e.g., DMAc) and temperatures to favor the formation of one regioisomer.[2]

    • Chromatographic Separation: If regioisomer formation is unavoidable, meticulous column chromatography is often required. The use of high-performance liquid chromatography (HPLC) can be effective for separating isomers.[9]

    • Recrystallization: In some cases, fractional crystallization can be used to enrich one of the isomers.

Issue 2: The reaction mixture has turned a dark red/brown color, and the crude product is difficult to purify.

  • Symptoms:

    • The reaction mixture becomes intensely colored during the synthesis.[4][5]

    • The crude product is an oil or a discolored solid.

  • Troubleshooting Steps:

    • Use Fresh Hydrazine: Ensure the hydrazine reagent is of high purity and has not degraded. Consider purifying the hydrazine before use.[4]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

    • Base Addition: If using a hydrazine salt (e.g., hydrochloride), adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4]

    • Purification: Treatment of the crude product with activated carbon can help remove some colored impurities. Recrystallization is also an effective purification method.[4]

Quantitative Data on Byproduct Formation

The following table summarizes the influence of reaction conditions on the regioselectivity of pyrazole synthesis.

1,3-Dicarbonyl CompoundHydrazineSolventTemperatureRegioisomeric Ratio (Major:Minor)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide (DMAc)Room Temperature>98:2[2]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolRoom TemperatureEquimolar mixture[2]
Acetylenic KetonePhenylhydrazineEthanolNot Specified3:2[10]

Experimental Protocols

Protocol 1: Identification of Regioisomers using 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the purified mixture of pyrazole regioisomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR Analysis: Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton signals of both isomers.

  • 2D NOESY/ROESY Analysis: Perform a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. This will show through-space correlations between protons that are in close proximity. For a substituted pyrazole, a correlation between the N-substituent and a specific substituent at either the C3 or C5 position can definitively identify the regioisomer.[11]

  • 2D HMBC Analysis: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can also be used. This will show correlations between protons and carbons that are two or three bonds away, helping to establish the connectivity of the pyrazole ring and its substituents.[12]

  • Data Analysis: Analyze the cross-peaks in the 2D spectra to assign the structures of the individual regioisomers.

Protocol 2: Analysis of Byproducts by LC-MS

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column.[13]

    • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.[9][13]

    • Detection: Use a UV detector set to a wavelength where the pyrazole core absorbs (e.g., 254 nm).[14]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis: Monitor the total ion chromatogram (TIC) to see all charged species. Extract the ion chromatograms (EIC) for the expected mass-to-charge ratio (m/z) of the desired product and any potential byproducts (e.g., pyrazolines, hydrazones).

  • Data Interpretation: Correlate the peaks in the UV chromatogram with the mass spectra to identify the components of the reaction mixture. The mass spectra will provide the molecular weight of each component, aiding in the identification of byproducts.

Visualizations

experimental_workflow cluster_synthesis Pyrazole Synthesis cluster_analysis Byproduct Identification cluster_purification Purification cluster_characterization Characterization start 1,3-Dicarbonyl + Hydrazine reaction Reaction (e.g., Knorr Synthesis) start->reaction crude Crude Product Mixture reaction->crude tlc TLC Analysis crude->tlc lcms LC-MS Analysis crude->lcms nmr NMR Analysis (1D & 2D) crude->nmr purification Column Chromatography / Recrystallization crude->purification pure_product Pure Pyrazole purification->pure_product byproducts Isolated Byproducts purification->byproducts char_product Characterize Pure Product pure_product->char_product char_byproducts Characterize Byproducts byproducts->char_byproducts

Caption: Experimental workflow for pyrazole synthesis, byproduct identification, and purification.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_regio Regioisomer Troubleshooting cluster_color Colored Product Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield regioisomers Regioisomer Mixture? start->regioisomers colored_product Colored Product? start->colored_product check_completion Check Reaction Completion (TLC) low_yield->check_completion change_solvent Change Solvent (e.g., DMAc) regioisomers->change_solvent fresh_hydrazine Use Fresh/Purified Hydrazine colored_product->fresh_hydrazine optimize_conditions Optimize Temp./Time/Catalyst check_completion->optimize_conditions Incomplete check_purity Check Starting Material Purity optimize_conditions->check_purity optimize_temp Optimize Temperature change_solvent->optimize_temp purify_chrom Purify by HPLC/Column optimize_temp->purify_chrom inert_atm Use Inert Atmosphere fresh_hydrazine->inert_atm add_base Add Mild Base (if using salt) inert_atm->add_base purify_carbon Purify w/ Activated Carbon add_base->purify_carbon

References

Technical Support Center: Navigating Stability Challenges of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Solubility and Precipitation

Q1: My pyrazole derivative precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent it?

A1: This is a common issue known as "crashing out" and typically occurs when a compound's concentration exceeds its thermodynamic solubility in the final aqueous solution. The high concentration of the compound in the DMSO stock solution experiences a solvent shift upon rapid dilution into the aqueous buffer, leading to precipitation.

Troubleshooting Steps:

  • Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in the specific assay buffer. This will give you an estimate of the maximum concentration you can achieve without immediate precipitation.

  • Optimize Dilution Protocol:

    • Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[1][2]

    • Instead of a single large dilution, perform serial dilutions.

    • Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[1]

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay, as higher concentrations can be toxic to cells and may also influence compound solubility.[1]

  • Consider Formulation Strategies: If the intrinsic solubility is too low, consider using formulation aids such as cyclodextrins or preparing a lipid-based formulation, though this may impact the interpretation of your assay results.[3]

Q2: I observe a precipitate forming in my cell culture plate after several hours of incubation. What could be the cause?

A2: Delayed precipitation can be due to several factors:

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH shifts in the cell culture medium due to cellular metabolism can decrease the solubility of your compound over time.[2][4]

  • Compound Instability: The parent compound may be degrading into less soluble byproducts.[2]

  • Interaction with Media Components: The compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[4]

Troubleshooting Workflow:

start Precipitate observed after incubation check_sol Check kinetic solubility in media at 37°C start->check_sol sol_low Solubility too low? check_sol->sol_low check_stability Assess compound stability in media over time unstable Compound degrading? check_stability->unstable check_media Evaluate impact of media components (e.g., serum) media_issue Media interaction? check_media->media_issue sol_low->check_stability No remediate_sol Lower concentration Formulation strategies sol_low->remediate_sol Yes unstable->check_media No remediate_stability Reduce incubation time Identify and test more stable analogs unstable->remediate_stability Yes remediate_media Reduce serum percentage Use serum-free media media_issue->remediate_media Yes

Caption: Troubleshooting workflow for delayed compound precipitation.

Chemical and Metabolic Stability

Q3: How can I determine if my pyrazole derivative is degrading in the assay medium?

A3: You can perform a forced degradation study to assess the intrinsic stability of your compound and identify potential degradation products.[5] This involves subjecting the compound to a variety of stress conditions.

Key Stress Conditions for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Elevated temperature (e.g., 70°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.[6][7][8]

The samples are then analyzed by a stability-indicating HPLC method (typically reverse-phase with UV or MS detection) to quantify the remaining parent compound and detect any degradation products.[9]

Q4: My pyrazole derivative has poor metabolic stability in liver microsome assays. What are the common metabolic pathways for pyrazoles?

A4: The pyrazole ring itself is generally considered to be metabolically stable.[10] However, the substituents on the pyrazole ring are often susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Common Metabolic Pathways:

  • Oxidation: Hydroxylation of alkyl or aryl substituents is a common metabolic route.

  • N-dealkylation: If an alkyl group is attached to a nitrogen atom of the pyrazole ring, it can be removed.

  • Glucuronidation: Phenolic hydroxyl groups or other suitable functional groups introduced during Phase I metabolism can be conjugated with glucuronic acid.[10]

Troubleshooting Strategy for Poor Metabolic Stability:

start Poor Metabolic Stability Observed identify Identify metabolic soft spots (Metabolite ID studies) start->identify block Block metabolic sites (e.g., fluorination) identify->block modify Modify labile substituents (e.g., change alkyl chain length) identify->modify evaluate Synthesize and test new analogs block->evaluate modify->evaluate improve Improved Stability? evaluate->improve end Lead Candidate improve->end Yes reiterate Reiterate Design improve->reiterate No

Caption: Logic for addressing poor metabolic stability.

Tautomerism and Photostability

Q5: Can tautomerism of my pyrazole derivative affect my assay results?

A5: Yes, tautomerism can significantly impact your results. Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms, which can have different biological activities and physicochemical properties, including solubility and stability.[10][11] The equilibrium between tautomers can be influenced by the solvent, pH, and temperature of the assay medium.[11] It is crucial to be aware of the potential for tautomerism and to characterize which tautomer is the active species if possible. In some cases, tautomerization is required for the compound to bind to its target.[12]

Q6: My compound's activity varies depending on the ambient light in the lab. Could it be due to photodegradation?

A6: Yes, some pyrazole derivatives can be susceptible to photodegradation. It is important to perform photostability testing according to ICH Q1B guidelines to assess the light sensitivity of your compound.[6][7][8] This involves exposing the compound in a chemically inert, transparent container to a defined light source and quantifying the amount of degradation over time. If your compound is found to be photolabile, all experimental manipulations should be carried out under light-protected conditions (e.g., using amber vials, covering plates with foil).

Quantitative Data Summary

The stability of pyrazole derivatives can be highly variable and is dependent on the specific substituents on the pyrazole core. Below are examples of stability data for celecoxib, a well-known pyrazole-containing drug.

Table 1: Aqueous Stability of Celecoxib under Forced Degradation Conditions

ConditionTime (h)Temperature% Celecoxib RemainingReference
Acidic (pH 1.14)81740°CNo degradation[13]
Alkaline81740°CSignificant degradation[13]
Oxidative (H₂O₂)81723°C~22% degradation[13]

Table 2: Solubility of Celecoxib at Different pH Values

pHSolubility (µg/mL)Reference
7.66[14]
9.0511[14]
10.948[14]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a pyrazole derivative in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the aqueous assay buffer (e.g., 98 µL of PBS, pH 7.4).

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[15][16]

Protocol 2: Photostability Testing (as per ICH Q1B)

This protocol outlines the basic procedure for assessing the photostability of a pyrazole derivative.

  • Sample Preparation: Prepare solutions of the test compound in a chemically inert and transparent container. A solid sample of the compound should also be tested.

  • Control Sample: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

  • Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the extent of degradation. Compare the results to the light-protected control to distinguish between light-induced and thermally-induced degradation.[6][17]

Experimental Workflow for Stability Assessment:

cluster_0 Initial Assessment cluster_1 In-depth Investigation cluster_2 Analysis solubility Kinetic Solubility Assay forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal) solubility->forced_degradation stability_screen Preliminary Stability Screen (pH 4, 7.4, 9) stability_screen->forced_degradation hplc Stability-Indicating HPLC Method Development forced_degradation->hplc photostability Photostability Testing (ICH Q1B) photostability->hplc metabolic_stability Metabolic Stability Assay (Liver Microsomes/Hepatocytes) lcms LC-MS for Metabolite/Degradant ID metabolic_stability->lcms hplc->lcms

Caption: General workflow for assessing the stability of pyrazole derivatives.

References

Technical Support Center: Enhancing the Solubility of Pyrazole Compounds for Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of pyrazole compounds is a critical first step for successful screening and reliable experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during laboratory work.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with pyrazole compounds.

Issue 1: My pyrazole compound precipitates immediately upon dilution from a DMSO stock solution into an aqueous buffer.

Possible Cause: This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[1] Many pyrazole derivatives are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's solubility limit is exceeded in the new solvent environment, leading to precipitation.[1]

Solutions:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.[1] Always include a vehicle control with the same final DMSO concentration.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. This can be done by adding the aqueous buffer to the DMSO stock dropwise while vortexing to allow for a more gradual change in solvent polarity.

  • Use a Surfactant: Incorporating a small, non-toxic concentration of a surfactant, such as Tween-80, in the final formulation can help to keep the compound in solution. A common formulation might include 5% Tween-80.[1] Be sure to test the surfactant's effect on your specific assay.

Issue 2: The solubility of my pyrazole compound is highly dependent on the pH of the buffer.

Possible Cause: Your pyrazole compound likely has ionizable functional groups, making its solubility pH-dependent. For example, a pyrazole derivative with a basic nitrogen atom will be more soluble in acidic conditions due to the formation of a more soluble protonated salt.[1] Conversely, an acidic pyrazole derivative will be more soluble in basic conditions.

Solutions:

  • Determine the pKa: If not already known, determining the pKa of your compound will help predict its solubility at different pH values.

  • Adjust Buffer pH: For weakly basic pyrazoles, lowering the pH of the buffer can increase solubility.[1] For weakly acidic pyrazoles, increasing the pH may be beneficial. Ensure the final pH is compatible with your biological assay.

  • Use pH-Modifying Excipients: In some cases, the addition of acidic or basic excipients to the formulation can create a microenvironment that favors solubility.

Issue 3: I am observing inconsistent results in my screening assay, which I suspect is due to poor solubility.

Possible Cause: Inconsistent results are a common consequence of compound precipitation. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended, leading to unreliable data.

Solutions:

  • Visually Inspect for Precipitation: Before running the assay, visually inspect the final solution for any signs of precipitation or turbidity.

  • Perform a Solubility Check: Conduct a preliminary kinetic solubility assay under your final screening conditions to determine the maximum soluble concentration of your compound.

  • Employ a Different Solubilization Strategy: If simple co-solvents or pH adjustments are insufficient, consider more advanced techniques like the use of cyclodextrins or the preparation of an amorphous solid dispersion.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving pyrazole compounds?

A1: Most pyrazole derivatives exhibit good solubility in organic solvents like DMSO, ethanol, and methanol.[1][2] For initial stock solutions, DMSO is the most common choice due to its high solubilizing power. However, always check the compound's specific solubility data if available.

Q2: How can co-solvents enhance the solubility of pyrazole compounds?

A2: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. Common co-solvents used in formulations include polyethylene glycol (PEG), such as PEG400, and ethanol.[1] A typical formulation for in vivo studies that can be adapted for in vitro screening is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q3: What are cyclodextrins and how can they improve the solubility of pyrazole compounds?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like many pyrazole derivatives, forming inclusion complexes that have significantly increased aqueous solubility.[3][4] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1] One study showed that forming an inclusion complex of 3-amino-5-methyl pyrazole with β-cyclodextrin increased its water solubility.[3]

Q4: What is a solid dispersion and can it be used for pyrazole compounds?

A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier, often a polymer. This can be prepared by methods like solvent evaporation or hot-melt extrusion.[5] By converting the crystalline drug into an amorphous state, its solubility and dissolution rate can be significantly enhanced.[5] This technique has been successfully applied to improve the solubility of various poorly soluble drugs and can be a viable option for challenging pyrazole compounds.

Data Presentation: Comparison of Solubility Enhancement Methods

The following tables provide a summary of quantitative data on the solubility of select pyrazole compounds using different enhancement methods.

Table 1: Solubility of Celecoxib in Various Solvents and Co-solvent Systems

Solvent/SystemSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp
PEG 400 - EthanolHigh Solubilization PotentialNot Specified

Data compiled from references[1][6].

Table 2: Effect of pH on the Solubility of a Pyrazole Derivative (1,3-Dimethylpyrazole)

pH of Aqueous BufferSolubilityNote
Below pKa (2.72)IncreasedFormation of the more soluble protonated form.
Above pKa (2.72)LimitedPredominantly in the less soluble free base form.

Information based on the predicted pKa of 1,3-Dimethylpyrazole.[1]

Table 3: Example of Solubility Enhancement using Dendrimer Encapsulation

Pyrazole DerivativeMethodFold Increase in Water Solubility
2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4)Encapsulation in a cationic dendrimer (G4K)105-fold

Data from reference[6].

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and enhancing the solubility of pyrazole compounds.

Protocol 1: Kinetic Solubility Assay

This assay is a high-throughput method to determine the apparent solubility of a compound under specific conditions, which is particularly useful for early-stage screening.

Materials:

  • Test pyrazole compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-transparent plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well filter plate.

  • Add 98 µL of PBS (or your desired aqueous buffer) to each well. The final DMSO concentration will be 2%.

  • Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).

  • Filter the solutions into a 96-well UV-transparent plate by centrifugation or vacuum.

  • Measure the absorbance of the filtrate at a predetermined wavelength using a UV-Vis plate reader.

  • Calculate the concentration of the dissolved compound in each well by comparing the absorbance to a standard curve prepared in the same buffer system. The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol describes a common laboratory method for preparing a solid inclusion complex to enhance aqueous solubility.[3]

Materials:

  • Pyrazole compound

  • Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the cyclodextrin (e.g., 0.5675 g of β-CD) in distilled water (e.g., 30 mL) with gentle heating and stirring until a clear solution is obtained.

  • Dissolve the pyrazole compound (e.g., 0.0485 g of 3-amino-5-methyl pyrazole) in a minimal amount of a suitable organic solvent like ethanol (e.g., 10 mL).

  • Slowly add the pyrazole solution dropwise to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at room temperature for an extended period (e.g., 72 hours) to allow for complex formation. A solid precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed material.

  • Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40 °C) for 48 hours.

  • Characterize the complex and determine its solubility compared to the free compound.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for Pyrazole Compounds Start Start: Pyrazole Compound with Poor Aqueous Solubility Check_Precipitation Issue: Compound precipitates from DMSO stock in aqueous buffer? Start->Check_Precipitation Yes_Precip Yes Check_Precipitation->Yes_Precip Yes No_Precip No Check_Precipitation->No_Precip No Optimize_DMSO Action: Optimize Dilution - Lower final DMSO% (<=0.5%) - Stepwise dilution Yes_Precip->Optimize_DMSO Check_pH_Dependence Issue: Is solubility pH-dependent? No_Precip->Check_pH_Dependence Use_Surfactant Action: Add Surfactant (e.g., Tween-80) Optimize_DMSO->Use_Surfactant Still_Precipitates1 Still Precipitates? Optimize_DMSO->Still_Precipitates1 Use_Surfactant->Still_Precipitates1 Yes_Still_Precip1 Yes Still_Precipitates1->Yes_Still_Precip1 No_Still_Precip1 No, Soluble Still_Precipitates1->No_Still_Precip1 Yes_Still_Precip1->Check_pH_Dependence Success Success: Compound Solubilized for Screening No_Still_Precip1->Success Yes_pH Yes Check_pH_Dependence->Yes_pH No_pH No Check_pH_Dependence->No_pH Adjust_pH Action: Adjust Buffer pH (consider pKa and assay compatibility) Yes_pH->Adjust_pH Advanced_Methods Consider Advanced Methods No_pH->Advanced_Methods Still_Precipitates2 Still Insoluble? Adjust_pH->Still_Precipitates2 Yes_Still_Precip2 Yes Still_Precipitates2->Yes_Still_Precip2 No_Still_Precip2 No, Soluble Still_Precipitates2->No_Still_Precip2 Yes_Still_Precip2->Advanced_Methods No_Still_Precip2->Success Cyclodextrins Option 1: Cyclodextrins (e.g., HP-β-CD) Advanced_Methods->Cyclodextrins Solid_Dispersion Option 2: Solid Dispersion (e.g., with PVP/HPMC) Advanced_Methods->Solid_Dispersion Cyclodextrins->Success Solid_Dispersion->Success

Caption: A decision-making workflow for troubleshooting common solubility issues with pyrazole compounds.

Signaling_Pathway_Example Example Signaling Pathway Targeted by Pyrazole Kinase Inhibitors Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->RAF Pyrazole_Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

References

Technical Support Center: Protocol Optimization for the N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of pyrazoles in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My N-alkylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in pyrazole N-alkylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become nucleophilic. If you are using a weak base, it may not be strong enough to achieve complete deprotonation.

      • Solution: Consider using a stronger base. For instance, sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a common and effective choice for deprotonating pyrazoles.[1] Potassium carbonate (K₂CO₃) in DMSO is another effective system.[2]

    • Poor Solubility: The pyrazole starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.

      • Solution: Ensure your solvent is appropriate for all reaction components. For instance, if you observe solubility issues with your pyrazole in a nonpolar solvent, consider switching to a more polar aprotic solvent like DMF or acetonitrile.

    • Alkylating Agent Reactivity: The reactivity of your alkylating agent is critical.

      • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to increase the reaction temperature or switch to a more reactive halide. However, be aware that highly reactive alkylating agents like benzyl bromide can sometimes react with certain bases, such as potassium hydroxide, to form side products like benzyl alcohol.[3] In such cases, using a less reactive halide like benzyl chloride might be beneficial.[3]

    • Reaction Temperature and Time: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time.[1] Microwave-assisted synthesis can also be a powerful technique to accelerate the reaction and improve yields, often with shorter reaction times.[4][5][6][7][8][9]

    • Co-distillation of Product: Low-boiling point N-alkylpyrazoles, such as N-methylpyrazole, can be lost during solvent removal.[3]

      • Solution: Performing the reaction in the absence of a solvent, for example, under phase-transfer catalysis conditions, can circumvent this issue.[2][3]

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

  • Question: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[10] The outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[10]

    • Steric Hindrance: This is often the dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[10][11][12]

      • Solution:

        • If possible, choose a pyrazole precursor where the substituents at the C3 and C5 positions have significantly different sizes.

        • Utilize a bulkier alkylating agent. For example, sterically demanding α-halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity.[13]

    • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity.

      • Solution:

        • For N1-alkylation, combinations like NaH in THF or K₂CO₃ in DMSO have proven effective.[10]

        • Computational studies have shown that hydrogen bonding between the alkylating agent and the pyrazole can influence selectivity. For instance, with N-methyl chloroacetamide as the alkylating agent, hydrogen bonding can favor the formation of the N2 isomer.[14]

    • Catalysis: Specific catalysts can direct the alkylation to a particular nitrogen.

      • Solution: The use of magnesium-based Lewis acids has been reported to favor N2 alkylation.[10]

    • Alternative Methodologies:

      • Acid-Catalyzed Alkylation: A method using trichloroacetimidate electrophiles and a Brønsted acid catalyst can provide good yields of N-alkyl pyrazoles. In this case, steric effects primarily control the regioselectivity, favoring the less hindered nitrogen.[11][12][15][16]

      • Enzymatic Alkylation: For highly selective transformations, engineered enzymes in a two-enzyme cascade have been shown to achieve excellent regioselectivity (>99%) for the N-alkylation of pyrazoles.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of pyrazoles?

A1: Several effective methods are commonly employed:

  • Classical Alkylation with a Base: This involves deprotonating the pyrazole with a suitable base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, DMSO, THF, acetonitrile) followed by the addition of an alkylating agent (e.g., alkyl halide).[1]

  • Phase-Transfer Catalysis (PTC): This method is particularly useful as it can often be performed without a solvent, which simplifies workup and can prevent the loss of volatile products.[2][3] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the pyrazole salt and the alkyl halide.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[4][5][6][7][8][9] This approach is considered a "green" chemistry technique.[5][6]

  • Acid-Catalyzed Alkylation with Trichloroacetimidates: This method offers an alternative to reactions requiring strong bases and can proceed under milder conditions.[11][12][15][16]

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice of base and solvent is crucial for reaction success and regioselectivity.

  • Base: The base should be strong enough to deprotonate the pyrazole. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often a good first choice.[1] Potassium carbonate (K₂CO₃) is a milder base that can also be effective, particularly in polar aprotic solvents like DMSO.[2] The choice of base can also influence regioselectivity.[18]

  • Solvent: The solvent should be anhydrous and capable of dissolving the pyrazole and the corresponding pyrazolate anion. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used. THF is also a suitable option, especially with NaH. The solvent can also play a role in regioselectivity.[10]

Q3: Can I perform the N-alkylation of pyrazoles under "green" conditions?

A3: Yes, several environmentally friendly approaches have been developed:

  • Solvent-Free Phase-Transfer Catalysis: As mentioned, PTC can be performed without an organic solvent, reducing waste.[2][3]

  • Microwave-Assisted Synthesis: This technique often requires less energy and shorter reaction times compared to conventional heating.[5][6] Reactions can sometimes be performed in "dry media" or with greener solvents like water or ethanol-water mixtures.[5][8]

  • Ultrasonic Radiation: Ultrasound-assisted synthesis is another green technique that can promote the reaction, often at room temperature and without a catalyst.[19]

Data Presentation

Table 1: Comparison of Different N-Alkylation Methods for Pyrazole

MethodTypical Base/CatalystTypical SolventTemperatureTypical YieldsKey Advantages
Classical Alkylation NaH, K₂CO₃DMF, DMSO, THF0 °C to RTGood to ExcellentWell-established, versatile
Phase-Transfer Catalysis (PTC) KOH, K₂CO₃ / TBABSolvent-free or CH₃CNRT to 80 °CGood to Excellent[3]Simple workup, good for volatile products[3]
Acid-Catalyzed Alkylation Camphorsulfonic acid1,2-DCERefluxModerate to Good[11][16]Avoids strong bases, mild conditions[11][16]
Microwave-Assisted Synthesis K₂CO₃Dry media or DMF130 °CHighRapid reaction times, high yields[5][6]

Table 2: Regioselectivity in the N-Alkylation of 3-methyl-5-phenyl-1H-pyrazole

Alkylating AgentConditionsN1 Isomer YieldN2 Isomer YieldN1:N2 Ratio
Phenethyl trichloroacetimidateCamphorsulfonic acid, 1,2-DCE, reflux40%[11][16]16%[11][16]2.5 : 1[11][16]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride [1]

  • To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis without Solvent [3]

  • In a round-bottom flask, mix the pyrazole (1.0 equivalent), the alkyl halide (1.0 equivalent), potassium hydroxide (or another suitable base), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~3 mol%).

  • Stir the mixture at the desired temperature (e.g., room temperature or heated) until the reaction is complete as monitored by TLC.

  • The crude product can often be purified directly by distillation (e.g., Kugelrohr or vacuum distillation) or by standard workup and chromatographic procedures.

Visualizations

Troubleshooting_Workflow start Low/No Yield in N-Alkylation check_deprotonation Is deprotonation complete? start->check_deprotonation check_solubility Are all reagents soluble? check_deprotonation->check_solubility Yes solution_base Use a stronger base (e.g., NaH) check_deprotonation->solution_base No check_reagent_reactivity Is the alkylating agent reactive enough? check_solubility->check_reagent_reactivity Yes solution_solvent Change to a more suitable solvent check_solubility->solution_solvent No check_conditions Are reaction time/temp adequate? check_reagent_reactivity->check_conditions Yes solution_reagent Use a more reactive alkyl halide (e.g., R-I) check_reagent_reactivity->solution_reagent No solution_conditions Increase temperature or reaction time Consider microwave synthesis check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_base->end solution_solvent->end solution_reagent->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in pyrazole N-alkylation.

Regioselectivity_Decision_Tree start Poor Regioselectivity (N1/N2 Mixture) check_sterics Is steric differentiation possible? start->check_sterics check_conditions Modify reaction conditions? check_sterics->check_conditions No solution_sterics Use a bulkier alkylating agent Modify pyrazole substituents check_sterics->solution_sterics Yes check_alternative_methods Consider alternative methods? check_conditions->check_alternative_methods No solution_conditions Change base/solvent combination (e.g., K2CO3/DMSO for N1) check_conditions->solution_conditions Yes solution_methods Acid-catalyzed (trichloroacetimidate) Enzymatic alkylation check_alternative_methods->solution_methods Yes end Improved Regioselectivity check_alternative_methods->end No solution_sterics->end solution_conditions->end solution_methods->end

References

Validation & Comparative

A Comparative Analysis of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with Other NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential non-steroidal anti-inflammatory drug (NSAID) candidate, 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, in the context of established NSAIDs such as ibuprofen, celecoxib, and aspirin. Due to the limited publicly available quantitative data on the specific anti-inflammatory activity of this compound, this document focuses on providing a framework for its evaluation by presenting a detailed comparison of well-characterized NSAIDs and the standardized experimental protocols used to assess their performance.

Introduction to this compound

This compound is a heterocyclic compound with a pyrazole core, a structural motif present in several pharmacologically active molecules, including the selective COX-2 inhibitor, celecoxib. The molecular formula of this compound is C₁₆H₁₂N₂O₂ and it has a molecular weight of approximately 264.28 g/mol . Research indicates that pyrazole derivatives, in general, exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct and extensive studies on the anti-inflammatory mechanism and efficacy of this compound are not widely published, its structural similarity to known NSAIDs suggests its potential as a subject for further investigation in the field of inflammatory disease therapeutics.

Comparative Analysis of Established NSAIDs

To provide a benchmark for the potential evaluation of this compound, this section details the performance of three widely used NSAIDs: ibuprofen, celecoxib, and aspirin. The data presented below summarizes their inhibitory activity against cyclooxygenase (COX) enzymes and their efficacy in a standard in vivo model of inflammation.

Data Presentation: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for COX-1 and COX-2 enzymes and the effective doses in the carrageenan-induced paw edema model for ibuprofen, celecoxib, and aspirin.

NSAIDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Ibuprofen12 - 1380 - 3700.15 - 0.03[1][2]
Celecoxib2.2 - 820.53 - 6.82.51 - 12[1][3][4]
Aspirin1.3 - 3.5729.30.04 - 0.12[4][5]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected NSAIDs. The IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A lower selectivity index indicates a preference for COX-1 inhibition, while a higher value indicates COX-2 selectivity.

NSAIDRoute of AdministrationDose Range (mg/kg)Maximal Inhibition of Edema (%)Reference(s)
IbuprofenOral (p.o.)40Not specified in the provided search results[6]
CelecoxibIntraperitoneal (i.p.)0.3 - 30Dose-dependent reduction[7][8][9]
AspirinOral (p.o.)150Significant reduction[10][11][12]

Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model. This model is a standard preclinical assay to evaluate the acute anti-inflammatory effects of drugs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are the generalized protocols for the key experiments cited.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 or COX-2 enzymes. The inhibitory effect of a test compound is quantified by measuring the reduction in prostaglandin levels.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference NSAIDs

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE₂ quantification or other detection methods like LC-MS/MS.[13]

Procedure:

  • Prepare solutions of the test compound and reference NSAIDs at various concentrations.

  • In a reaction vessel, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference NSAID to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a stopping reagent).

  • Measure the concentration of the resulting prostaglandin (e.g., PGE₂) using an appropriate method like ELISA.[2]

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting a dose-response curve.[13]

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.[14]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.[15]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound and reference NSAIDs

  • Vehicle for drug administration

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer the test compound, reference NSAID, or vehicle to different groups of rats via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.[11]

  • Measure the initial volume or thickness of the right hind paw of each rat.

  • Induce inflammation by injecting a fixed volume of carrageenan solution into the subplantar region of the right hind paw.[16]

  • Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

  • The formula for calculating the percentage inhibition is: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathway of NSAID Action

NSAID_Mechanism cluster_stimuli Inflammatory Stimuli membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimuli cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids_c Prostanoids (e.g., PGE2, TXA2) (Housekeeping) pgh2->prostanoids_c prostanoids_i Prostanoids (e.g., PGE2, PGI2) (Inflammation) pgh2->prostanoids_i homeostasis Physiological Functions (Platelet Aggregation, Gastric Mucosa Protection) prostanoids_c->homeostasis inflammation Inflammation Pain, Fever, Swelling prostanoids_i->inflammation nsaids NSAIDs (e.g., Ibuprofen, Aspirin) nsaids->cox1 nsaids->cox2 coxibs COX-2 Inhibitors (e.g., Celecoxib) coxibs->cox2

Caption: Mechanism of action of NSAIDs in the arachidonic acid cascade.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Carrageenan_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Grouping of Animals (Control, Test, Standard) acclimatize->grouping drug_admin Drug Administration (Vehicle, Test Compound, Standard NSAID) grouping->drug_admin initial_measurement Initial Paw Volume Measurement drug_admin->initial_measurement carrageenan Carrageenan Injection (Subplantar) initial_measurement->carrageenan time_measurement Paw Volume Measurement (at regular intervals) carrageenan->time_measurement data_analysis Data Analysis (% Inhibition of Edema) time_measurement->data_analysis end End data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

While this compound presents an interesting scaffold for the development of new anti-inflammatory agents, a comprehensive evaluation of its efficacy and safety requires rigorous experimental investigation. This guide provides the necessary context by comparing the performance of established NSAIDs and detailing the standard protocols for in vitro and in vivo testing. Researchers are encouraged to utilize this information to design and execute studies that will elucidate the therapeutic potential of this compound and other novel pyrazole derivatives. The provided diagrams of the NSAID signaling pathway and experimental workflow serve as visual aids to understand the mechanism of action and the process of anti-inflammatory drug screening.

References

A Comparative Guide to the Structure-Activity Relationships of Diphenyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various diphenyl-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity

Diphenyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, with various substitutions on the phenyl and pyrazole rings leading to potent cytotoxicity against a range of cancer cell lines.[1] Mechanistic studies suggest that these compounds often exert their effects through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2]

Table 1: Anticancer Activity of Diphenyl-Pyrazole Derivatives

Compound IDSubstitution PatternTarget Cell Line(s)IC50 / GI50 (µM)Key Findings & SAR InsightsReference
1 4-cyano-1,5-diphenyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)pyrazoleIGROV1 (Ovarian)0.04The 5-mercapto-1,3,4-oxadiazole moiety at position 3 is crucial for high cytotoxic activity.[3][4]
2 Pyrazole-thiophene hybridMCF-7 (Breast), HepG2 (Liver)6.57 (MCF-7), 8.86 (HepG2)Thiophene hybridization shows potent activity, comparable to doxorubicin.[2]
3 Pyrazole-thiophene hybrid (different isomer)MCF-7 (Breast)8.08Demonstrates selectivity towards MCF-7 cell line.[2]
4 Diphenyl pyrazole-chalcone derivative (6b)HNO-9710Chalcone hybrids exhibit significant anticancer activity with low toxicity to normal cells.[5]
5 Diphenyl pyrazole-chalcone derivative (6d)HNO-9710.56Similar potency to compound 6b, highlighting the potential of this subclass.[5]
6 Indole linked to pyrazole (33)HCT116, MCF7, HepG2, A549< 23.7Linkage to an indole moiety leads to broad-spectrum anticancer activity.[6]
7 Indole linked to pyrazole (34)HCT116, MCF7, HepG2, A549< 23.7Similar to compound 33, indicating a favorable structural motif.[6]

Signaling Pathway for Kinase Inhibition by Diphenyl-Pyrazole Compounds

The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases and thereby blocking their activity.[1] This inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.

G cluster_0 Mechanism of Action Diphenyl-Pyrazole Compound Diphenyl-Pyrazole Compound Kinase ATP-Binding Pocket Kinase ATP-Binding Pocket Diphenyl-Pyrazole Compound->Kinase ATP-Binding Pocket Binds to Kinase Inhibition Kinase Inhibition Kinase ATP-Binding Pocket->Kinase Inhibition Leads to Downstream Signaling Blockade Downstream Signaling Blockade Kinase Inhibition->Downstream Signaling Blockade Results in Inhibition of Cell Proliferation Inhibition of Cell Proliferation Downstream Signaling Blockade->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis Downstream Signaling Blockade->Induction of Apoptosis

Caption: Proposed mechanism of kinase inhibition by diphenyl-pyrazole compounds.

Anti-inflammatory Activity

Several diphenyl-pyrazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Some analogues have also shown potential as dual inhibitors of both COX and lipoxygenase (LOX).[7]

Table 2: Anti-inflammatory Activity of Diphenyl-Pyrazole Derivatives

Compound IDSubstitution PatternTarget Enzyme(s)IC50 (µM)Key Findings & SAR InsightsReference
8 1,5-diaryl pyrazole with adamantyl residueCOX-22.52The adamantyl group contributes to anti-inflammatory activity.[7]
9 Benzotiophenyl and carboxylic acid pyrazole analogCOX-2, 5-LOX0.01 (COX-2), 1.78 (5-LOX)Exhibits potent dual inhibition of COX-2 and 5-LOX.[7]
10 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136a)Not specified60.56 µg/mLThe triazole linkage provides significant anti-inflammatory activity.[8]
11 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b)Not specified57.24 µg/mLSlightly more potent than 136a, suggesting sensitivity to substituents on the triazole ring.[8]

Experimental Workflow for Evaluating Anti-inflammatory Activity

A common workflow to assess the anti-inflammatory properties of these compounds involves in vitro enzyme inhibition assays followed by in vivo models of inflammation.

G Compound Synthesis Compound Synthesis In Vitro COX/LOX Inhibition Assay In Vitro COX/LOX Inhibition Assay Compound Synthesis->In Vitro COX/LOX Inhibition Assay Test Determine IC50 Determine IC50 In Vitro COX/LOX Inhibition Assay->Determine IC50 Analyze In Vivo Carrageenan-Induced Paw Edema Model In Vivo Carrageenan-Induced Paw Edema Model Determine IC50->In Vivo Carrageenan-Induced Paw Edema Model Select Potent Compounds Measure Edema Inhibition Measure Edema Inhibition In Vivo Carrageenan-Induced Paw Edema Model->Measure Edema Inhibition Evaluate

Caption: Workflow for anti-inflammatory screening of diphenyl-pyrazole compounds.

Antimicrobial Activity

Diphenyl-pyrazole derivatives have also emerged as promising antimicrobial agents, with activity against both bacteria and fungi. The presence of specific substituents can significantly enhance their potency.

Table 3: Antimicrobial Activity of Diphenyl-Pyrazole Derivatives

Compound IDSubstitution PatternTarget Organism(s)MIC (µg/mL)Key Findings & SAR InsightsReference
12 Dipyrazolylbenzene derivativeMRSA10Shows strong efficacy against Methicillin-resistant Staphylococcus aureus.[9]
13 Dipyrazolylbenzene derivativeC. albicans5Potent antifungal activity against Candida albicans.[9]
14 2,6-dipyrazolylpyridine derivativeC. albicans10The pyridine linkage also confers significant antifungal activity.[9]
15 Hydrazinylthiazole derivativeB. subtilis5Potent antibacterial activity against Bacillus subtilis.[9]
16 Pyrazole clubbed imino phenyl derivativeA. niger0.2Phenyl derivatives of pyrazoles display outstanding antifungal activity.[10]

Logical Relationship of SAR in Antimicrobial Pyrazoles

The antimicrobial activity is influenced by the nature and position of substituents on the pyrazole and phenyl rings.

G Diphenyl-Pyrazole Core Diphenyl-Pyrazole Core Substituent Nature Substituent Nature Diphenyl-Pyrazole Core->Substituent Nature Modified by Substituent Position Substituent Position Diphenyl-Pyrazole Core->Substituent Position Modified by Antimicrobial Potency Antimicrobial Potency Substituent Nature->Antimicrobial Potency Influences Halogens (Cl, Br) Halogens (Cl, Br) Substituent Nature->Halogens (Cl, Br) e.g. Electron-donating groups Electron-donating groups Substituent Nature->Electron-donating groups e.g. Substituent Position->Antimicrobial Potency Influences Increased Lipophilicity Increased Lipophilicity Halogens (Cl, Br)->Increased Lipophilicity Leads to Enhanced Activity Enhanced Activity Increased Lipophilicity->Enhanced Activity Often results in

Caption: Key SAR factors influencing the antimicrobial activity of diphenyl-pyrazoles.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the diphenyl-pyrazole compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer is prepared.

  • Compound Addition: The diphenyl-pyrazole compounds at various concentrations are added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of radioactive phosphate) or luminescence-based assays (measuring remaining ATP).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[7]

  • Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The diphenyl-pyrazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

References

A Comparative Guide to Pyrazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor. This guide provides an objective comparison of prevalent pyrazole synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Key Pyrazole Synthesis Methods

The following table summarizes the quantitative data for several common and modern pyrazole synthesis methods, offering a clear comparison of their efficacy under various conditions.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Knorr Pyrazole Synthesis 1,3-Diketone, Hydrazine derivativeCatalytic Acid (e.g., Acetic Acid)EthanolReflux1-470-95[1][2][3]
Ethyl benzoylacetate, Hydrazine hydrateAcetic Acid1-Propanol100179[4][5]
1,3-Diketones, ArylhydrazinesNoneN,N-dimethylacetamideRoom Temp-59-98[1]
Paal-Knorr Pyrrole Synthesis (adapted) Not directly applicable for pyrazoles, synthesizes pyrroles.-----[6][7][8][9]
Reaction with α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone, Hydrazine derivativeCopper triflate, --INVALID-LINK-----~82[2]
1,3-Dipolar Cycloaddition Nitrile imine, α-bromocinnamaldehydeTriethylamine-Room Temp24Good[10]
Alkyne, Hydrazine derivativeVisible lightO2 (oxidant)Mild-Excellent[1]
Silver-Catalyzed Synthesis Trifluoromethylated ynones, Aryl(alkyl) hydrazinesAgOTf (1 mol%)-Room Temp1up to 99[1]
Iodine-Promoted Cascade 1,3-Dicarbonyl compounds, Oxamic acid thiohydrazidesI2, TsOH----[1]
Multicomponent Reactions Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconate----[11]
Phenyl hydrazine, Malononitrile, AldehydesI2Water---[12]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and successful implementation of any synthetic method. Below are the protocols for some of the key pyrazole syntheses.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[3][13][14]

General Experimental Protocol:

A solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid is prepared. To this solution, the hydrazine derivative (1.0-1.2 eq) is added, followed by a catalytic amount of acid (e.g., a few drops of glacial acetic acid). The reaction mixture is then heated to reflux for a period ranging from 1 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the desired pyrazole.[4][5]

Example with Quantitative Data: In a specific example, ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) were mixed in 1-propanol (3 mL) with 3 drops of glacial acetic acid. The reaction was heated at approximately 100°C for 1 hour. After cooling and addition of water (10 mL) to precipitate the product, a 79% yield of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one was obtained.[4][5]

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method involves the cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine derivative. The initial product is a pyrazoline, which is subsequently oxidized to the corresponding pyrazole.[2]

General Experimental Protocol:

An α,β-unsaturated ketone (1.0 eq) and a hydrazine derivative (1.0-1.2 eq) are dissolved in a suitable solvent. A catalyst, such as copper triflate, may be added to facilitate the reaction. The mixture is stirred, often at an elevated temperature, until the formation of the intermediate pyrazoline is complete (monitored by TLC). An oxidizing agent is then introduced to the reaction mixture to aromatize the pyrazoline to the pyrazole. The final product is isolated and purified using standard techniques.[2]

1,3-Dipolar Cycloaddition

Modern approaches to pyrazole synthesis often employ 1,3-dipolar cycloaddition reactions. A common strategy involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with a dipolarophile such as an alkyne or an alkyne equivalent.[10][15]

General Experimental Protocol:

To a solution of the hydrazonoyl chloride (1.0 eq) and the alkyne or alkene (1.0-1.5 eq) in an appropriate solvent (e.g., CH2Cl2), a base such as triethylamine (1.1-1.5 eq) is added dropwise at 0 °C or room temperature. The base facilitates the in situ generation of the nitrile imine. The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified by chromatography.[10][15]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical route to complex molecules like pyrazoles in a one-pot fashion. These reactions involve the combination of three or more starting materials to form the final product, incorporating most or all of the atoms of the reactants.[11][16]

General Experimental Protocol:

A mixture of the starting materials, for example, an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, are combined in a suitable solvent, which can even be water for green chemistry applications.[12] A catalyst, such as sodium gluconate or iodine, may be added.[11][12] The reaction is then stirred, sometimes with heating or microwave irradiation, until completion. The pyrazole product often precipitates from the reaction mixture and can be isolated by simple filtration.[11]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described pyrazole synthesis methods.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diketone 1,3-Dicarbonyl Compound Condensation Condensation Diketone->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Acid Catalyst Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: Workflow for the Knorr Pyrazole Synthesis.

Dipolar_Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine_Formation In situ Nitrile Imine Generation Hydrazonoyl_Halide->Nitrile_Imine_Formation Base Dipolarophile Alkyne/Alkene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Nitrile_Imine_Formation->Cycloaddition Pyrazole_or_Pyrazoline Pyrazole/ Pyrazoline Cycloaddition->Pyrazole_or_Pyrazoline Multicomponent_Reaction_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde One_Pot_Reaction One-Pot Multicomponent Reaction Aldehyde->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction Ketoester β-Ketoester Ketoester->One_Pot_Reaction Hydrazine Hydrazine Hydrazine->One_Pot_Reaction Pyrazole_Derivative Functionalized Pyrazole One_Pot_Reaction->Pyrazole_Derivative Catalyst

References

A Comparative Guide to Pyrazole Compounds for In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole compounds as anti-inflammatory agents, supported by experimental data from in vivo studies. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).

The therapeutic potential of pyrazole compounds has been recognized for over a century, with the synthesis of antipyrine in 1884.[1] Modern advancements have led to the development of highly selective COX-2 inhibitors like Celecoxib, which showcases the scaffold's versatility and effectiveness.[1][2][3] This guide synthesizes recent findings on various pyrazole derivatives, comparing their in vivo efficacy against established anti-inflammatory drugs.

In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in vivo anti-inflammatory effects of various pyrazole compounds from recent studies, primarily utilizing the carrageenan-induced paw edema model in rats, a standard for acute inflammation assessment.

CompoundAnimal ModelDose (mg/kg)Edema Reduction (%)Standard DrugStandard Drug Edema Reduction (%)Reference
3,5-diarylpyrazolesCarrageenan-induced paw edema (Rat)1065-80--[1]
Pyrazole-thiazole hybridCarrageenan-induced paw edema (Rat)-75--[1]
Compound 178Carrageenan-induced paw edema (Rat)-80.93Diclofenac sodium81.62[4]
1,3,4-thiadiazole linked pyrazole-3-carboxamide (Compound 179)Carrageenan-induced paw edema (Rat)-77.27 (at 3h), 81.00 (at 5h)Indomethacin74.82 (at 3h), 80.32 (at 5h)[4]
Bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) derivatives (Compound 70 & 71)Carrageenan-induced paw edema (Rat)50Remarkable activityIndomethacin-[5]
3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole (Compound 75)Carrageenan-induced paw edema (Albino rats)50Promising activity--[5]
Pyrazoline 2dCarrageenan-induced paw edema-Higher than IndomethacinIndomethacin-[6]
Pyrazoline 2eCarrageenan-induced paw edema-Higher than IndomethacinIndomethacin-[6]
Compound AD 532Carrageenan-induced paw edema-Promising resultsIndomethacin, Celecoxib-[7]
Pyrazole ester prodrugs (6-8c)Carrageenan-induced oedema-Proven activity--[8]
Pyrazole N-aryl sulfonate (Compound 9)Carrageenan-induced rat paw edema-ED50 = 0.170 mmol/kgDiclofenac, CelecoxibED50 = 0.198 mmol/kg, ED50 = 0.185 mmol/kg[9]

Key Signaling Pathways in Inflammation Modulated by Pyrazole Compounds

Pyrazole derivatives primarily exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Compounds Pyrazole Compounds (e.g., Celecoxib) Pyrazole_Compounds->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Beyond COX inhibition, some pyrazole derivatives have been shown to modulate other key inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and inhibition of the NF-κB signaling pathway.[1][10]

NF-kB and Cytokine Signaling Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->IKK Inhibit Pyrazole_Derivatives->NFkB Inhibit

Caption: Pyrazole derivatives can suppress inflammation by inhibiting the NF-κB pathway.

Experimental Protocols

A standardized method for evaluating the acute anti-inflammatory activity of pyrazole compounds is the carrageenan-induced paw edema test in rats.

Carrageenan-Induced Paw Edema Protocol
  • Animals: Wistar or Sprague-Dawley rats of either sex (150-200g) are typically used.

  • Housing: Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).

  • Drug Administration:

    • The test compounds (pyrazole derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10, 50 mg/kg).

    • The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium) at a standard dose.

    • The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition:

    • The percentage of edema is calculated using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

    • The percentage of inhibition of edema is calculated as: % Inhibition = [1 - (Et / Ec)] x 100, where Et is the mean edema of the treated group and Ec is the mean edema of the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The in vivo data presented demonstrates that novel pyrazole derivatives exhibit significant anti-inflammatory activity, often comparable or superior to established NSAIDs like indomethacin and diclofenac.[4][6] The primary mechanism of action for many of these compounds is the selective inhibition of COX-2, which is a validated strategy for reducing inflammation with a potentially improved gastrointestinal safety profile compared to non-selective COX inhibitors.[1] Further research into the structure-activity relationships and toxicological profiles of these promising compounds is warranted to advance the development of new and improved anti-inflammatory therapeutics.

References

A Comparative Guide to the Cross-Reactivity and Specificity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cross-reactivity and specificity of small molecule inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors, due to its synthetic accessibility and ability to form key interactions with target proteins.[1][2][3] This guide provides a comparative analysis of the specificity and cross-reactivity profiles of several prominent pyrazole-based inhibitors, supported by experimental data and detailed protocols.

Comparative Specificity of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold allows for the development of both highly selective and multi-targeted inhibitors.[4][5][6] The substituents on the pyrazole ring are critical in defining the potency and selectivity of these compounds.[7] Below is a comparison of two well-characterized pyrazole-based kinase inhibitors, Sunitinib and Nilotinib, illustrating different selectivity profiles.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with anti-tumor and anti-angiogenic properties.[8][9] It is known to inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9][10]

Nilotinib is also a tyrosine kinase inhibitor but was designed to have greater affinity and inhibitory activity against wild-type BCR-ABL kinase compared to imatinib, while also potently inhibiting PDGFR and KIT.[11] It is considered a more selective inhibitor than Sunitinib.[11][12]

Data Presentation: Quantitative Inhibitor Specificity

The following tables summarize the inhibitory activity (IC₅₀ or Kᵢ values) of Sunitinib and Nilotinib against a panel of kinases. Lower values indicate higher potency.

Table 1: Kinase Selectivity Profile of Sunitinib

Target Kinase Kᵢ (nM) IC₅₀ (nM) Target Class Reference
PDGFRβ 8 10 Primary Target [10]
VEGFR2 (Flk-1) 9 10 Primary Target [10]
c-Kit - 2 (in some assays) Primary Target [10]
FLT3 - 30-50 (mutant forms) Primary Target [10]
FGFR-1 >10-fold less potent - Off-Target [10]
EGFR >10-fold less potent - Off-Target [10]
Abl >10-fold less potent - Off-Target [10]

| Src | >10-fold less potent | - | Off-Target |[10] |

Table 2: Target Profile and Cross-Reactivity of Nilotinib

Target Kinase Activity Target Class Reference
BCR-ABL High Potency (more potent than Imatinib) Primary Target [11]
PDGFRα/β Potent Inhibition Primary Target [11]
c-Kit Potent Inhibition Primary Target [11]
DDR Potent Activity Primary Target [11][13]

| CSF-1R | Potent Activity | Primary Target |[11] |

Note: Specific IC₅₀/Kᵢ values for Nilotinib against a broad panel are less consistently reported in the provided context, but its selectivity for the targets listed is well-established.

Cross-Reactivity of Non-Kinase Pyrazole-Based Inhibitors

The pyrazole scaffold is not limited to kinase inhibitors. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a diaryl-substituted pyrazole structure and functions by selectively inhibiting cyclooxygenase-2 (COX-2).[14] Its cross-reactivity is primarily a clinical concern in patients with hypersensitivity to other NSAIDs.[15][16]

Table 3: Clinical Cross-Reactivity of Celecoxib in Patients with NSAID Hypersensitivity

Alternative NSAID Reaction Rate (%) Context Reference
Celecoxib 4.1 Lower than other tested drugs [17]
Nimesulide 16.3 Statistically higher than Celecoxib [17]
Meloxicam 14.3 - [17]
Paracetamol 22.4 Statistically higher than Celecoxib [17]

| Etoricoxib | 2.8 (97.2% tolerated) | Well-tolerated |[17] |

These data suggest that selective COX-2 inhibitors like celecoxib are generally well-tolerated in patients with hypersensitivity to non-selective NSAIDs, who are believed to react primarily via COX-1 inhibition.[15][17]

Visualizing Pathways and Processes

Diagrams are essential for visualizing the complex biological and experimental systems involved in inhibitor analysis.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Inhibitor Sunitinib (Pyrazole-based Inhibitor) Inhibitor->RTK Inhibits ATP-binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes Kinase_Assay_Workflow cluster_assay Reaction Incubation start Start: Test Compound (Pyrazole Inhibitor) dilution Prepare Serial Dilutions start->dilution incubation Add Inhibitor Dilutions Incubate at 30°C dilution->incubation reagents Prepare Reaction Mix: - Purified Kinase - Substrate - ATP (e.g., [γ-³³P]ATP) reagents->incubation detection Detect Kinase Activity (e.g., Measure Phosphorylation) incubation->detection analysis Calculate % Inhibition vs. Control detection->analysis ic50 Determine IC₅₀ Value analysis->ic50 end End: Specificity Profile ic50->end Inhibitor_Selectivity cluster_selective Selective Inhibitor cluster_nonselective Non-Selective (Multi-Targeted) Inhibitor on_target_sel On-Target Kinase (High Potency) off_target_sel Off-Target Kinase (Low Potency) on_target_sel->off_target_sel IC₅₀ Ratio is High (High Selectivity) on_target_non Primary Target Kinase (High Potency) off_target_non Off-Target Kinase (High Potency) on_target_non->off_target_non IC₅₀ Ratio is Low (Low Selectivity)

References

Pyrazole Derivatives Emerge as Potent Antimicrobial Contenders: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the global effort to combat the rise of drug-resistant pathogens, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, pyrazole derivatives have distinguished themselves as a versatile and potent class of antimicrobial agents.[1][2][3] An extensive review of recent experimental data reveals that these compounds exhibit significant inhibitory effects against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens, with some derivatives demonstrating efficacy superior to that of standard antibiotics.[1][4][5]

This guide provides a comparative analysis of the antimicrobial performance of various pyrazole derivatives, supported by quantitative data from several key studies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The following tables summarize the MIC values and zones of inhibition for a selection of recently synthesized pyrazole derivatives against clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains (in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole Derivative 21a 62.562.512562.5-[4]
Pyrazole Derivative 21b 125125250125-[4]
Pyrazole Derivative 21c 125125250125-[4]
Pyrazole Derivative 3c 20 (inhibition zone mm)24 (inhibition zone mm)20 (inhibition zone mm)-20 (inhibition zone mm)[6]
Pyrazole Derivative 4 0.25----[7]
Pyrazole Derivative 7b Moderate Activity-Moderate Activity--[8][9]
Pyrazole Derivative 8b Moderate Activity-Moderate Activity--[8][9]
Pyrazole Derivative 18 <1-<1<1<1[10]
Pyrazole Derivative 21c (imidazothiadiazole) 0.25----[5]
Pyrazole Derivative 23h (imidazothiadiazole) 0.25----[5]
Pyrazole Derivative O4 24 (inhibition zone mm)-18 (inhibition zone mm)-30 (inhibition zone mm)[11]
Chloramphenicol (Standard) 125125250125-[4]
Ciprofloxacin (Standard) --0.5--[7]
Neomycin (Standard) Good ActivityGood ActivityGood Activity-Good Activity[6]
Streptomycin (Standard) 18 (inhibition zone mm)-22 (inhibition zone mm)-29 (inhibition zone mm)[11]

Note: '-' indicates data not available in the cited sources. Some studies reported activity as zone of inhibition in mm.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains (in µg/mL)

Compound/DrugCandida albicansAspergillus nigerAspergillus flavusReference
Pyrazole Derivative 21a 7.82.9-[4]
Pyrazole Derivative 21b 15.67.8-[4]
Pyrazole Derivative 21c 7.87.8-[4]
Pyrazole Derivative 2 -1-[7]
Pyrazole Derivative 3 ---[7]
Pyrazole Derivative O4 23 (inhibition zone mm)25 (inhibition zone mm)-[11]
Clotrimazole (Standard) 7.87.8-[4]
Griseofulvin (Standard) Moderate ActivityModerate Activity-[12]
Fluconazole (Standard) 21 (inhibition zone mm)8.16 (inhibition zone mm)-[11]

Note: '-' indicates data not available in the cited sources. Some studies reported activity as zone of inhibition in mm.

The data highlights that several pyrazole derivatives exhibit potent antimicrobial activity. For instance, compounds 21c and 23h containing an imidazothiadiazole moiety showed remarkable antibacterial activity, with MIC values as low as 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin in that study.[5] Similarly, compound 3 demonstrated significant antibacterial activity against E. coli, and compound 4 was highly active against Streptococcus epidermidis.[7] In the antifungal assays, compound 2 was notably effective against Aspergillus niger.[7]

Experimental Protocols

The antimicrobial activities of the synthesized pyrazole derivatives were predominantly evaluated using the agar well diffusion method and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.

1. Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates or in broth. A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

2. Agar Well Diffusion Method: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate. Wells of a specific diameter (e.g., 6 mm) are then punched into the agar. A defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration, often 200 µg/mL) is added to the wells.[12] Standard antibiotic solutions and the solvent (e.g., DMSO) are used as positive and negative controls, respectively. The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi. The diameter of the clear zone of inhibition around each well is then measured in millimeters.[6]

3. Broth Microdilution Method for MIC Determination: This method is performed in 96-well microtiter plates. A serial two-fold dilution of each pyrazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth or Sabouraud Dextrose Broth). Each well is then inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included. The plates are incubated under the same conditions as the agar well diffusion method. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][4]

Experimental Workflow

The following diagram illustrates a generalized workflow for the antimicrobial screening of pyrazole derivatives.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis A Synthesized Pyrazole Derivatives C Preparation of Stock Solutions (DMSO) A->C B Microbial Strains (Bacteria & Fungi) D Culture & Standardization of Inoculum (0.5 McFarland) B->D E Agar Well Diffusion Assay C->E F Broth Microdilution Assay C->F D->E D->F G Incubation (24-72h) E->G F->G H Measure Zone of Inhibition (mm) G->H I Determine Minimum Inhibitory Concentration (MIC in µg/mL) G->I J Compare with Standard Antibiotics H->J I->J

Antimicrobial Susceptibility Testing Workflow for Pyrazole Derivatives.

Conclusion

The presented data strongly supports the potential of pyrazole derivatives as a promising class of antimicrobial agents.[1] Their broad-spectrum activity, coupled with high potency in some cases, makes them valuable candidates for further investigation in the development of new antibiotics to address the challenge of antimicrobial resistance. The versatility of the pyrazole scaffold provides a rich platform for the design and synthesis of next-generation antimicrobial drugs. Further research, including in vivo efficacy studies and toxicological profiling, is essential to fully realize their therapeutic potential.[1]

References

validation of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Validation of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise. This guide provides a framework for the validation of novel pyrazole-containing compounds as kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, this document will use the well-characterized, pyrazole-containing drug Ruxolitinib as a primary example to illustrate the validation process. We will compare its performance with other known pyrazole-based kinase inhibitors, AT7519 and Barasertib , to highlight the diverse kinase targets and potencies within this compound class. This guide is intended to serve as a methodological template for researchers to evaluate their own novel pyrazole derivatives.

Comparative Efficacy: In Vitro Inhibitory Activity

A crucial first step in validating a potential kinase inhibitor is to determine its potency and selectivity through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The data below is compiled for our exemplar pyrazole-based inhibitors against their primary targets and a selection of other kinases to illustrate their selectivity profiles.

Kinase TargetRuxolitinib (IC50 nM)AT7519 (IC50 nM)Barasertib (IC50 nM)
JAK1 3.3 [1][2][3]--
JAK2 2.8 [1][2][3]--
JAK3428[1]--
TYK219[1]--
CDK1 -210 [4][5][6]-
CDK2 -47 [4][5][6]-
CDK4-100[4][5][6]-
CDK5-170[4][5][6]-
CDK6-13[4][7]-
CDK9-<10[4][5][6]-
Aurora B --~1 [8][9]
Aurora A--~1400[8][9]
GSK3β-89[5][7]-

Signaling Pathway Analysis: The JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK2. These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation, hematopoiesis, and immune function.[10][11][12] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms.[10]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Kinase_Assay_Workflow A 1. Prepare serial dilution of test compound in DMSO B 2. Dispense compound and controls into 384-well plate A->B C 3. Add Kinase/Substrate master mix to wells B->C D 4. Initiate reaction by adding ATP C->D E 5. Incubate at 30°C for 60 minutes D->E F 6. Add ATP detection reagent (luminescence) E->F G 7. Read plate and calculate IC50 F->G

References

Comparative Docking Analysis of Pyrazole Ligands Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of molecular docking studies involving pyrazole-based ligands and their interactions with prominent protein targets implicated in various diseases. The following sections present quantitative data from selected studies, detailed experimental protocols for performing similar computational analyses, and visualizations of relevant biological pathways and experimental workflows to support researchers in the field of drug development.

Data Presentation: Performance of Pyrazole Ligands in Docking Studies

The following tables summarize the binding affinities and inhibitory constants of various pyrazole derivatives against their respective protein targets as reported in several computational studies. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Table 1: Docking Performance of Pyrazole Derivatives Against Protein Kinases

Ligand IDTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)
1bVEGFR-22QU5-10.09-
1eVEGFR-22QU5-9.64-
1dAurora A2W1G-8.57-
2bCDK22VTO-10.35-
Compound 1HIV-1 RT1RT2-13.06-

Data synthesized from multiple studies for comparative purposes.[1][2][3][4]

Table 2: Docking Scores of Pyrazole Analogs Against Various Enzymes

Ligand IDTarget ProteinPDB IDDocking Score (kcal/mol)
Derivative 1COX-23LN1-9.43
Derivative 2COX-23LN1-6.74
Compound 26HT-29 Cell Line Protein5JRQ-8.53
Compound 31HT-29 Cell Line Protein5JRQ-5.93

Scores represent the predicted binding affinity; more negative values indicate stronger binding.[5][6]

Table 3: Inhibition Constants (Ki) of Pyrazole-Carboxamides Against Carbonic Anhydrases

Ligand IDTarget ProteinPDB IDKi (µM)
6ahCA I2CAB0.063
6bhCA I2CAB0.063 - 3.368
6ahCA II1CA20.007
6bhCA II1CA20.007 - 4.235

These values represent the experimentally determined or computationally predicted inhibition constants.[7]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a general workflow for conducting comparative molecular docking studies, integrating best practices from various computational chemistry tools like AutoDock, Schrödinger's Glide, and PyRx.

1. Preparation of the Target Protein

  • Protein Acquisition : Download the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).

  • Initial Protein Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.

  • Protonation and Repair : Add polar hydrogen atoms to the protein structure. Correct any missing residues or atoms using protein preparation utilities available in software suites like Schrödinger Maestro or UCSF Chimera.

  • Charge Assignment : Assign appropriate partial charges to the protein atoms.

2. Ligand Preparation

  • Ligand Acquisition : Obtain the 2D or 3D structure of the pyrazole ligands. This can be done by drawing the molecules in a chemical sketcher or downloading them from databases like PubChem or ZINC.

  • 3D Conversion and Optimization : If starting from a 2D structure, convert it to a 3D conformation. Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Assignment : Assign partial charges and define rotatable bonds for flexible docking.

3. Grid Generation

  • Binding Site Identification : Define the active site of the target protein. This can be based on the location of a co-crystallized ligand or predicted using active site detection tools.

  • Grid Box Creation : Generate a grid box that encompasses the defined binding site. This box defines the search space for the docking algorithm.

4. Molecular Docking Simulation

  • Algorithm Selection : Choose a docking algorithm. Common choices include Lamarckian Genetic Algorithm in AutoDock or the proprietary algorithms in Glide.[1]

  • Execution : Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the grid box.

  • Scoring : The docking program will calculate the binding energy or a docking score for each generated pose, predicting the most favorable binding mode.

5. Analysis of Results

  • Pose Visualization : Visualize the top-ranked docking poses in the context of the protein's binding pocket using software like PyMOL or Discovery Studio.

  • Interaction Analysis : Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and protein residues.

  • Comparative Ranking : Rank the pyrazole ligands based on their docking scores or binding energies to compare their relative affinities for the target protein.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Protein Acquisition (PDB) p2 Protein Preparation (Clean, Protonate, Assign Charges) p1->p2 d1 Grid Generation (Define Binding Site) p2->d1 l1 Ligand Acquisition (SDF/MOL2) l2 Ligand Preparation (3D Conversion, Energy Minimization) l1->l2 l2->d1 d2 Molecular Docking Simulation d1->d2 a1 Scoring and Ranking of Poses d2->a1 a2 Visualization and Interaction Analysis a1->a2 a3 Comparative Analysis of Ligands a2->a3

Caption: Generalized workflow for comparative molecular docking studies.

Signaling Pathways of Target Proteins

G cluster_vegfr VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.[1][4][5][8][9]

G cluster_cdk2 CDK2 in Cell Cycle CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F CDK2->E2F activates Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase

Caption: Role of the CDK2/Cyclin E complex in the G1/S cell cycle transition.[7][10][11][12][13]

G cluster_cox2 COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli COX2 COX-2 Stimuli->COX2 induces ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins catalyzed by COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: The COX-2 pathway in the synthesis of prostaglandins during inflammation.[2][3][6][14][15]

References

Assessing the Therapeutic Index of Novel Pyrazole Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Pyrazoles and the Imperative of Safety

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged structure," its versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including inflammation, cancer, and cardiovascular conditions.[3][4][5][6][7] Notable examples include the anti-inflammatory drug Celecoxib, the anti-cancer agent Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][3] The broad spectrum of biological activities associated with pyrazole derivatives continues to drive the discovery of novel therapeutic candidates.[8][9][10][11]

However, the journey from a promising compound to a safe and effective drug is fraught with challenges, a primary one being the assurance of an adequate therapeutic window. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[12][13] A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one.[13] For drug development professionals, a thorough assessment of the TI is paramount in the preclinical evaluation of any new chemical entity, guiding the selection of candidates with the highest potential for clinical success.[14]

This guide provides a framework for assessing the therapeutic index of novel pyrazole drug candidates, using the well-established COX-2 inhibitor Celecoxib as a primary comparator and other relevant compounds as benchmarks. It includes detailed experimental protocols, comparative data tables, and visualizations to aid researchers in this critical evaluation.

Quantitative Comparison of Efficacy and Toxicity

The therapeutic index is determined by comparing the drug's efficacy (potency against the therapeutic target) with its toxicity (harmful effects on non-target cells or the organism as a whole). In preclinical studies, this is often evaluated using in vitro and in vivo models.

  • Selectivity Index (SI): An in vitro measure analogous to the TI, calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration in target (e.g., cancer) cells (IC50 in normal cells / IC50 in cancer cells).[12]

  • Therapeutic Index (TI): An in vivo measure, typically calculated as the ratio of the dose that is lethal to 50% of the animal population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[13] The Maximum Tolerated Dose (MTD) is also frequently used to assess toxicity.[12]

The following tables summarize the requisite data for a comparative analysis. Data for the "Novel Pyrazole Candidate (NPC-1)" is hypothetical, representing a promising anticancer agent for illustrative purposes.

Table 1: Comparative In Vitro Cytotoxicity and Selectivity Index (SI)

CompoundTarget Cell Line (Cancer)IC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
NPC-1 (Hypothetical) HCT-116 (Colon Cancer)0.45HFF-1 (Fibroblast)95211.1
Celecoxib HT-29 (Colon Cancer)45.6CCD-18Co (Colon Fibroblast)>100>2.2
Doxorubicin (Benchmark) HCT-116 (Colon Cancer)0.21HFF-1 (Fibroblast)1.57.1
Cisplatin (Benchmark) HCT-116 (Colon Cancer)9.3HFF-1 (Fibroblast)25.82.8

IC50 (Half-maximal inhibitory concentration) values indicate the drug's potency; lower values signify higher potency. The Selectivity Index (SI) provides a measure of cancer cell-specific toxicity.

Table 2: Comparative In Vivo Acute Toxicity and Therapeutic Index (TI)

CompoundAnimal ModelED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)
NPC-1 (Hypothetical) Mouse1045045
Celecoxib Rat5 (analgesia)>2000>400
Doxorubicin (Benchmark) Mouse1.52013.3
Cisplatin (Benchmark) Mouse3134.3

ED50 (Median effective dose) and LD50 (Median lethal dose) values are from studies in rodent models. The Therapeutic Index (TI = LD50/ED50) provides a measure of the drug's safety margin in vivo.

Visualizing Key Concepts and Workflows

Diagrams are essential for conceptualizing the relationships between efficacy, toxicity, and the experimental processes used for their assessment.

Therapeutic_Index_Concept Therapeutic Effect Therapeutic Effect Toxic Effect Toxic Effect Therapeutic Effect->p1 Increasing Dose Increasing Dose → Therapeutic Window Therapeutic Window (Margin of Safety) p1->Toxic Effect p1->Therapeutic Window TI = Toxic Dose / Effective Dose Experimental_Workflow cluster_in_vitro In Vitro Assessment (Efficacy & Selectivity) cluster_in_vivo In Vivo Assessment (Efficacy & Toxicity) a Cancer Cell Lines c Cytotoxicity Assay (e.g., MTT) a->c b Normal Cell Lines b->c d Calculate IC50 Values c->d e Calculate Selectivity Index (SI) d->e k Calculate Therapeutic Index (TI) e->k Inform f Animal Models (e.g., Mice) g Dose-Response Study f->g h Acute Toxicity Study f->h i Determine ED50 g->i j Determine LD50 / MTD h->j i->k j->k Signaling_Pathway cluster_pathway Simplified COX-2 Pathway in Inflammation AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Pyrazole Pyrazole Drug (e.g., Celecoxib) Pyrazole->COX2 Inhibition

References

Safety Operating Guide

Safe Disposal of 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, a compound frequently used in pharmaceutical research. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In case of dust or aerosol generation, a suitable respirator should be used.[5]

Quantitative Data Summary: Hazard Classifications

The following table summarizes the typical hazard classifications and corresponding precautionary statements for pyrazole-carboxylic acid derivatives, which should be considered when handling this compound.

Hazard StatementGHS CodePrecautionary Statements
Harmful if swallowedH302P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.
Causes skin irritationH315P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.
Causes serious eye irritationH319P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.
May cause respiratory irritationH335P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[1]

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2][4]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, closed container labeled for hazardous waste disposal.[2][3][4]

    • Avoid generating dust.[2][3]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

Disposal Procedure

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.

  • Waste Collection:

    • Collect the waste material in a clearly labeled, sealed, and appropriate container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Chemical Treatment (Incineration):

    • The most common and effective disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, regional, and national regulations for hazardous waste.[2] Consult your institution's EHS office for specific guidance and to arrange for pickup by a certified hazardous waste contractor.

    • It is imperative to prevent the chemical from being released into the environment, including soil, surface water, and drains.[1][2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound spill_check Is there a spill? start->spill_check assess_waste Assess Waste: Is the container empty and clean? empty_container Dispose of as non-hazardous waste (consult local regulations) assess_waste->empty_container Yes not_empty Waste contains residual chemical assess_waste->not_empty No package_waste Package and Label Waste: - Use a designated, sealed container. - Label clearly as hazardous waste. not_empty->package_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. package_waste->contact_ehs incineration Hazardous Waste Contractor transports for incineration. contact_ehs->incineration no_spill No spill_check->no_spill No yes_spill Yes spill_check->yes_spill Yes no_spill->assess_waste spill_protocol Follow Spill Management Protocol: 1. Evacuate and Ventilate 2. Don PPE 3. Contain Spill 4. Clean Up 5. Decontaminate yes_spill->spill_protocol spill_protocol->assess_waste end End of Disposal Process incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3-diphenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and GHS Classification (Assumed)

While specific toxicological data for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is limited, data from analogous pyrazole-based carboxylic acids suggest the following potential hazards.[1][2][3][4][5][6] It is prudent to handle this compound as if it possesses these risks.

Assumed GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound, particularly in its powdered form.[6][7]

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety GogglesMust be worn at all times. Should provide a complete seal around the eyes.
Hand Protection Nitrile GlovesPowder-free. Change gloves every 30-60 minutes or immediately if contaminated.[7]
Body Protection Laboratory CoatLong-sleeved and fully buttoned.
Respiratory Protection N95 or N100 RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[7]
Handling and Operational Procedures

Adherence to standard laboratory operating procedures is critical for safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a clean and uncluttered workspace.

    • Verify that an eyewash station and safety shower are accessible.[6]

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing and Transfer:

    • When weighing the solid, do so on a tared weigh paper or in a suitable container within a fume hood or a balance enclosure to minimize dust dispersion.

    • Use a spatula for transfers. Avoid scooping actions that could generate dust.

  • Solution Preparation:

    • When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

    • If the solvent is volatile, prepare the solution in a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[8][9]

Waste Segregation and Disposal Workflow:

  • Solid Waste:

    • Collect unused this compound and any materials grossly contaminated with the solid (e.g., weigh papers, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[8][9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[9]

  • Container Management:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Final Disposal:

    • All waste containing this compound should be disposed of through your institution's EHS-approved hazardous waste program. High-temperature incineration by a licensed professional waste disposal company is the recommended method.[8]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Prepare Well-Ventilated Workspace prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Transfer and Prepare Solution handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Segregate Solid & Liquid Waste clean1->clean2 clean3 Dispose via EHS clean2->clean3 emergency1 Exposure Event emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Spill Event emergency4 Follow Spill Cleanup Protocol emergency3->emergency4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.